3,3-Dimethylcyclobutanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3-dimethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOAWSLEKWLDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188514 | |
| Record name | Cyclobutanecarboxylic acid, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34970-18-8 | |
| Record name | 3,3-Dimethylcyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34970-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethylcyclobutanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocol for 3,3-dimethylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid, followed by its decarboxylation to yield the target compound. Detailed experimental procedures, quantitative data, and reaction diagrams are provided to facilitate replication and further investigation.
Core Synthesis Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves a malonic ester synthesis to form the cyclobutane (B1203170) ring, followed by a decarboxylation reaction.
Caption: Overall reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3,3-Dimethyl-1,1-cyclobutanedicarboxylic acid | 231303-93-8 | C8H12O4 | 172.18 |
| This compound | 34970-18-8 | C7H12O2 | 128.17 |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Synthesis of 3,3-Dimethyl-1,1-cyclobutanedicarboxylic acid | Diethyl malonate, NaOEt, 1,3-dibromo-2,2-dimethylpropane | Ethanol (B145695) | Reflux | ~2 | - |
| 2 | Decarboxylation to this compound | Pyridine | Pyridine | 120 | 16 | 91 |
Table 3: Spectroscopic Data for this compound
| Type | Data |
| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm): 2.90-3.02 (m, 1H), 1.84-1.95 (m, 4H), 1.07-1.14 (m, 3H), 0.99-1.07 (m, 3H)[1] |
| IR | Characteristic broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹)[2][3] |
Experimental Protocols
Step 1: Synthesis of 3,3-Dimethyl-1,1-cyclobutanedicarboxylic acid
This procedure is adapted from the synthesis of 1,1-cyclobutanedicarboxylic acid.[4]
1.1. Preparation of 1,3-dibromo-2,2-dimethylpropane:
This starting material can be synthesized from 2,2-dimethylpropane-1,3-diol by reaction with hydrobromic acid or a combination of bromine and a reducing agent. A reported method involves the treatment of 3,3-dimethyloxetane (B1346095) with tetrabromomethane and triphenylphosphine.
1.2. Cyclization Reaction:
Caption: Experimental workflow for the synthesis of 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution.
-
1,3-Dibromo-2,2-dimethylpropane is then added to the reaction mixture.
-
The mixture is heated to reflux for approximately 2 hours.
-
After cooling, water is added, and the diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The resulting ester is then saponified by refluxing with a solution of sodium hydroxide (B78521) in ethanol.
-
After removal of the ethanol, the aqueous solution is acidified with hydrochloric acid to precipitate the dicarboxylic acid.
-
The crude 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid is collected by filtration, washed with cold water, and can be purified by recrystallization.
Step 2: Synthesis of this compound
This procedure is based on the decarboxylation of the corresponding dicarboxylic acid.[1]
Caption: Experimental workflow for the decarboxylation step.
Methodology:
-
3,3-Dimethyl-1,1-cyclobutanedicarboxylic acid (1.0 eq) is dissolved in pyridine.
-
The solution is heated to 120 °C and stirred for 16 hours.
-
The reaction mixture is then cooled to room temperature.
-
The mixture is carefully quenched by the addition of 1.5 N aqueous HCl.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to afford this compound as a viscous liquid.[1]
Conclusion
This guide outlines a reliable and reproducible two-step synthesis of this compound. The provided experimental details, quantitative data, and workflow diagrams offer a comprehensive resource for researchers in organic synthesis and drug discovery. The methodology can be adapted for the synthesis of related cyclobutane derivatives, highlighting its utility in the generation of novel molecular scaffolds.
References
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylcyclobutanecarboxylic acid, a substituted cyclobutane (B1203170) derivative, presents a unique structural motif of interest in medicinal chemistry and organic synthesis. Its rigid cyclobutane core, adorned with a carboxylic acid moiety and gem-dimethyl groups, imparts specific physicochemical characteristics that are crucial for its behavior in biological systems and chemical reactions. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details the experimental protocols for their determination, and offers a logical workflow for property characterization.
Core Physicochemical Properties
The molecular structure of this compound, with its polar carboxylic acid group and nonpolar hydrocarbon framework, governs its physical and chemical attributes. The presence of the carboxyl group allows for hydrogen bonding, which significantly influences properties like boiling point and solubility.
Data Presentation
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that some of these values are predicted and experimental verification is recommended.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][3] |
| Physical State | Colorless liquid or solid at room temperature | [1] |
| Boiling Point | 206 °C | [2] |
| Density | 1.053 g/cm³ | [2] |
| Flash Point | 96 °C | [2] |
| pKa (Predicted) | 4.82 ± 0.40 | [4] |
| Melting Point | Not explicitly reported | |
| Solubility | Moderate solubility in polar solvents | [1] |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for characterizing carboxylic acids.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and in a crystalline form. If it is a liquid at room temperature, this protocol is not applicable.
-
Place a small amount of the solid sample on a clean, dry surface.
-
Gently push the open end of a capillary tube into the sample to collect a small amount of the solid.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[5]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, repeat the measurement, this time heating slowly (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.
Determination of Boiling Point
The boiling point is a key physical constant for a liquid.
Apparatus:
-
Thiele tube or other suitable heating apparatus
-
Small test tube or fusion tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Place a small amount (a few milliliters) of liquid this compound into a small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube containing the liquid.
-
Attach the test tube to a thermometer.
-
Set up the apparatus using a Thiele tube filled with a high-boiling point oil, ensuring the test tube and thermometer bulb are immersed in the oil.
-
Gently heat the side arm of the Thiele tube.[6]
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[6]
Determination of Solubility
Understanding the solubility profile is critical for applications in drug development and reaction chemistry.
Apparatus:
-
Test tubes
-
Graduated cylinders or pipettes
-
Vortex mixer or shaker
-
Analytical balance
Procedure for Qualitative Assessment:
-
Label a series of test tubes with the names of different solvents (e.g., water, ethanol, acetone, diethyl ether, hexane).
-
Add a small, measured amount (e.g., 10 mg) of this compound to each test tube.
-
Add 1 mL of the respective solvent to each test tube.
-
Vigorously shake or vortex each tube for a set period (e.g., 1 minute).
-
Visually inspect each tube to determine if the compound has dissolved completely, partially, or not at all.[7]
Procedure for Quantitative Measurement (Shake-Flask Method):
-
Prepare a saturated solution of this compound in the solvent of interest by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., titration, spectroscopy).
-
Calculate the solubility in units such as g/100 mL or mol/L.
Determination of pKa (Acidity Constant)
The pKa value quantifies the acidity of the carboxylic acid group.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure (Potentiometric Titration):
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a suitable co-solvent if sparingly soluble in water).
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Begin adding the standardized NaOH solution from the burette in small, known increments.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.[8]
-
Continue the titration past the equivalence point.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).[9]
Logical Workflow for Physicochemical Characterization
Since no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a logical workflow for its comprehensive physicochemical characterization.
This workflow provides a systematic approach to characterizing the fundamental physicochemical properties of this compound, starting from a pure sample and culminating in a comprehensive data profile. This information is invaluable for predicting its behavior in various experimental and applied settings, from reaction kinetics to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies in drug discovery.
References
- 1. CAS 34970-18-8: this compound [cymitquimica.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | C7H12O2 | CID 215106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 34970-18-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. web.williams.edu [web.williams.edu]
An In-depth Technical Guide to the 1H NMR Spectrum of 3,3-Dimethylcyclobutanecarboxylic Acid
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,3-dimethylcyclobutanecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document outlines the expected chemical shifts, multiplicities, and coupling constants, provides a detailed experimental protocol for acquiring the spectrum, and includes a visual representation of the molecular structure and its corresponding proton signals.
Data Presentation: 1H NMR Spectral Data
The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different sets of protons in the molecule. The quantitative data, based on a spectrum reported in DMSO-d6, is summarized in the table below.[1]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | ~12 (Broad) | Singlet | 1H |
| -CH(COOH)- (Methine) | 2.90-3.02 | Multiplet | 1H |
| -CH2- (Methylene) | 1.84-1.95 | Multiplet | 4H |
| -C(CH3)2 (Methyl 1) | 1.07-1.14 | Singlet | 3H |
| -C(CH3)2 (Methyl 2) | 0.99-1.07 | Singlet | 3H |
Note: The chemical shift of the carboxylic acid proton is an approximation and can vary with concentration and solvent.
Interpretation of the Spectrum
The 1H NMR spectrum of this compound is consistent with its molecular structure. The carboxylic acid proton appears as a broad singlet at a very downfield chemical shift, a characteristic feature of acidic protons. The methine proton, being adjacent to the electron-withdrawing carboxylic acid group, is deshielded and resonates further downfield compared to the other ring protons. The four methylene (B1212753) protons on the cyclobutane (B1203170) ring appear as a complex multiplet due to their diastereotopicity and spin-spin coupling with each other and the methine proton. The two methyl groups are chemically non-equivalent due to the rigid, puckered nature of the cyclobutane ring, resulting in two distinct singlet signals.
Experimental Protocol: Acquisition of 1H NMR Spectrum
The following is a detailed methodology for obtaining a high-resolution 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Acetone-d6). The choice of solvent can influence the chemical shifts of exchangeable protons like the carboxylic acid proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shift scale to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Tune and match the probe for the 1H frequency.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines and resolving fine coupling patterns. This is typically done by monitoring the lock signal of the deuterated solvent.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals, typically from -1 to 15 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.
-
Number of Scans: The number of scans will depend on the sample concentration. For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Temperature: The experiment is typically performed at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicities and coupling constants of the signals to aid in structural assignment.
Mandatory Visualization
The following diagram illustrates the logical relationship between the different proton environments in this compound and their corresponding signals in the 1H NMR spectrum.
Caption: Correlation of proton environments in this compound to their 1H NMR signals.
References
An In-depth Technical Guide to the 13C NMR Characterization of 3,3-Dimethylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) characterization of 3,3-Dimethylcyclobutanecarboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted ¹³C NMR data to illustrate the expected chemical shifts. It also outlines the standard experimental protocols required for acquiring such data, making it a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five unique carbon environments in the molecule. The predicted chemical shift values are summarized in Table 1. These predictions are based on established empirical models and computational algorithms that analyze the local electronic environment of each carbon atom.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) in ppm |
| C1 (Carboxylic Acid) | ~ 175-185 |
| C2, C4 (Ring CH₂) | ~ 35-45 |
| C3 (Quaternary Ring C) | ~ 30-40 |
| C-CH (Ring CH) | ~ 40-50 |
| C-CH₃ (Methyl) | ~ 25-35 |
Note: These are predicted values and may vary slightly from experimental results depending on the solvent and other acquisition parameters.
Experimental Protocols for ¹³C NMR Spectroscopy
Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and instrument setup. The following is a detailed methodology for the characterization of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals. Purification can be achieved by techniques such as recrystallization or chromatography.
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and is compatible with the NMR experiment. For carboxylic acids, common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). CDCl₃ is often a good first choice for many organic molecules.
-
Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The optimal concentration may vary depending on the sensitivity of the NMR spectrometer.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, which is used to calibrate the chemical shift scale.
-
NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following are typical acquisition parameters for a standard ¹³C NMR experiment on a 400 or 500 MHz NMR spectrometer:
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer)
-
Spectral Width: 0 to 220 ppm
-
Number of Scans: 1024 to 4096 scans (or more, depending on the sample concentration and desired signal-to-noise ratio)
-
Relaxation Delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons)
-
Acquisition Time (aq): 1-2 seconds
-
Temperature: 298 K (25 °C)
Visualizations
Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered to correspond with the data in Table 1.
Caption: Structure of this compound with carbon numbering.
Experimental Workflow for ¹³C NMR Characterization
The logical flow from sample preparation to final data analysis in a ¹³C NMR experiment is depicted in the following workflow diagram.
An In-depth Technical Guide to the Infrared Spectroscopy of 3,3-Dimethylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3,3-Dimethylcyclobutanecarboxylic acid, a key analytical technique for the structural elucidation and quality control of this compound. This document details experimental protocols, data interpretation, and the characteristic vibrational modes of the molecule.
Introduction
This compound (C7H12O2) is a carboxylic acid derivative of cyclobutane (B1203170).[1][2][3][4][5] Its chemical structure consists of a four-membered cyclobutane ring substituted with a carboxylic acid group and two methyl groups on the third carbon atom. Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.[6]
Molecular Structure and Key Functional Groups
The key functional groups in this compound that are readily identifiable by IR spectroscopy are the hydroxyl (-OH) group of the carboxylic acid, the carbonyl (C=O) group, the carbon-oxygen (C-O) single bond, and the carbon-hydrogen (C-H) bonds of the cyclobutane ring and methyl groups.
Caption: Molecular structure of this compound with key functional groups.
Experimental Protocols for Infrared Spectroscopy
The acquisition of a high-quality IR spectrum of solid this compound can be achieved using several methods. Two common and effective techniques are Attenuated Total Reflectance (ATR) FT-IR spectroscopy and the Potassium Bromide (KBr) pellet method.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a popular method for solid and liquid samples as it requires minimal to no sample preparation.[4][7][8]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[9] Record a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is crucial for obtaining a good quality spectrum.
-
Spectrum Acquisition: Collect the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Cleaning: After analysis, retract the pressure clamp, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Caption: Workflow for ATR FT-IR Spectroscopy.
Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the solid sample in a matrix of dry potassium bromide, which is transparent to infrared radiation.[6][10]
Methodology:
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder mixture to a pellet die.
-
Pressing: Place the die in a hydraulic press and apply several tons of pressure to form a thin, transparent or translucent pellet. Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a clearer pellet.[6]
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
Disposal: Dispose of the KBr pellet after analysis.
Caption: Workflow for KBr Pellet Method.
Infrared Spectrum and Peak Assignments
The infrared spectrum of this compound exhibits several characteristic absorption bands corresponding to its functional groups. The data presented below is based on the analysis of the spectrum available from the NIST Chemistry WebBook.[11]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~2960 - 2870 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |
| Broad, centered ~3000 | O-H Stretch | Carboxylic Acid | Very Broad, Strong |
| ~1700 | C=O Stretch | Carboxylic Acid | Very Strong, Sharp |
| ~1470 & ~1370 | C-H Bend | Alkyl (CH₃, CH₂) | Medium |
| ~1420 | O-H Bend (in-plane) | Carboxylic Acid | Medium, Broad |
| ~1220 | C-O Stretch | Carboxylic Acid | Strong |
| ~930 | O-H Bend (out-of-plane) | Carboxylic Acid Dimer | Broad, Medium |
Interpretation of the Spectrum:
-
O-H Stretching: The very broad absorption band observed in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[11][12] This broadness is a direct consequence of the strong intermolecular hydrogen bonding.
-
C-H Stretching: The sharp peaks just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and cyclobutane ring's methylene (B1212753) groups.
-
C=O Stretching: A very intense and sharp absorption peak is observed around 1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a saturated carboxylic acid.[11][12]
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions.
-
The bands around 1470 cm⁻¹ and 1370 cm⁻¹ are attributable to the bending vibrations of the C-H bonds in the alkyl groups.
-
A broad peak around 1420 cm⁻¹ is due to the in-plane O-H bending vibration.
-
A strong band around 1220 cm⁻¹ corresponds to the C-O stretching vibration.
-
The broad absorption centered around 930 cm⁻¹ is characteristic of the out-of-plane O-H bend of a dimeric carboxylic acid.
-
Logical Workflow for Spectral Analysis
The process of analyzing and interpreting the IR spectrum of this compound follows a logical progression from initial observation to final structural confirmation.
Caption: Logical workflow for IR spectral analysis.
Conclusion
Infrared spectroscopy is an indispensable tool for the characterization of this compound. The distinct and well-defined absorption bands for the hydroxyl, carbonyl, and alkyl C-H groups allow for unambiguous identification and structural verification. The broadness of the O-H stretching and bending bands provides clear evidence of the dimeric, hydrogen-bonded nature of the carboxylic acid in the solid state. The experimental protocols outlined, particularly ATR-FTIR, offer rapid and reliable means for routine analysis in research and industrial settings.
References
- 1. This compound | C7H12O2 | CID 215106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 5. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 6. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]
- 7. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 8. s4science.at [s4science.at]
- 9. Attenuated total reflectance spectroscopy | PPTX [slideshare.net]
- 10. Why Is Kbr Used In The Pellet Method For Ir Spectroscopy? Unlock Clear, High-Quality Spectra For Your Lab - Kintek Press [kinteksolution.com]
- 11. Cyclobutanecarboxylic acid, 3,3-dimethyl- [webbook.nist.gov]
- 12. shimadzu.com [shimadzu.com]
Mass Spectrometry Analysis of 3,3-Dimethylcyclobutanecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3,3-Dimethylcyclobutanecarboxylic acid (C7H12O2, Molecular Weight: 128.17 g/mol ).[1][2][3] Given the compound's structure—a substituted cyclobutane (B1203170) ring coupled with a carboxylic acid functional group—this guide outlines methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including sample preparation, instrumentation, and expected fragmentation patterns.
Data Presentation
The following tables summarize the key quantitative data expected from the mass spectrometric analysis of this compound and its derivatives.
Table 1: Predicted Molecular Ion Data for LC-MS Analysis
| Adduct | Predicted m/z |
| [M+H]⁺ | 129.09100 |
| [M+Na]⁺ | 151.07294 |
| [M-H]⁻ | 127.07644 |
| [M+NH₄]⁺ | 146.11754 |
| [M+K]⁺ | 167.04688 |
| [M+H-H₂O]⁺ | 111.08098 |
Data sourced from predicted values.[4]
Table 2: Expected Key Fragment Ions for GC-MS Analysis (Electron Ionization)
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 128 | [C₇H₁₂O₂]⁺• | Molecular Ion |
| 113 | [C₆H₉O₂]⁺ | Loss of •CH₃ |
| 83 | [C₆H₁₁]⁺ | Loss of •COOH |
| 71 | [C₄H₇O]⁺ | Cleavage of the cyclobutane ring |
| 55 | [C₄H₇]⁺ | Further fragmentation |
| 45 | [COOH]⁺ | Loss of the cyclobutane moiety |
| 41 | [C₃H₅]⁺ | Allyl cation from ring fragmentation |
These fragment ions are proposed based on general fragmentation patterns of carboxylic acids and substituted cycloalkanes.[5][6]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to the low volatility of carboxylic acids, derivatization is typically required for GC-MS analysis. Methylation is a common and effective derivatization strategy.
1. Sample Preparation (Methylation)
-
Reagents: this compound standard, Methanolic HCl (2M) or Boron trifluoride-methanol (BF₃-MeOH), Anhydrous Methanol, Hexane (B92381) (GC grade), Saturated Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.
-
Procedure:
-
Accurately weigh 1-5 mg of the sample into a reaction vial.
-
Add 1 mL of 2M methanolic HCl or BF₃-MeOH.
-
Seal the vial and heat at 60-80°C for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of water, then vortex thoroughly.
-
Carefully separate and collect the organic (hexane) layer.
-
Wash the organic layer with 1 mL of saturated sodium bicarbonate solution, followed by 1 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried hexane layer to a new vial for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Direct analysis of underivatized this compound by LC-MS can be challenging due to poor ionization. Derivatization can significantly enhance sensitivity.
1. Sample Preparation (Derivatization with 3-Nitrophenylhydrazine - 3-NPH)
-
Reagents: Sample containing this compound, 3-Nitrophenylhydrazine (3-NPH), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Pyridine, Acetonitrile/Water.
-
Procedure:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water).
-
Add a solution of 3-NPH, EDC, and pyridine.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for 30-60 minutes.
-
If necessary, quench the reaction.
-
Dilute the sample with the initial mobile phase for LC-MS/MS analysis.[7]
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B over a run time of 10-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the mass spectrometry analysis.
Caption: Proposed fragmentation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples | Semantic Scholar [semanticscholar.org]
- 4. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metbio.net [metbio.net]
- 7. spectrabase.com [spectrabase.com]
Conformational Landscape of the 3,3-Dimethylcyclobutane Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane (B1203170) motif, a four-membered carbocycle, is a structural component of increasing interest in medicinal chemistry and materials science due to its unique conformational properties and its ability to impart specific three-dimensional arrangements to molecules. This technical guide provides a comprehensive conformational analysis of the 3,3-dimethylcyclobutane ring system. While extensive experimental data for this specific molecule is not abundant in publicly available literature, this guide synthesizes established principles of cyclobutane stereochemistry, draws parallels from closely related analogs, and outlines the requisite experimental and computational methodologies for a thorough conformational characterization. We delve into the puckered nature of the cyclobutane ring, the energetic balance between ring strain and torsional strain, and the influence of the gem-dimethyl substituents on the conformational equilibrium. Detailed protocols for key experimental techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Gas-Phase Electron Diffraction (GED), are provided, alongside computational approaches. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of molecules incorporating the cyclobutane scaffold.
Introduction: The Puckered Nature of the Cyclobutane Ring
Contrary to its planar representation in two-dimensional drawings, the cyclobutane ring is not flat. A planar conformation would necessitate C-C-C bond angles of 90°, a significant deviation from the ideal sp³ bond angle of 109.5°, leading to substantial angle strain. Furthermore, a planar arrangement would result in the eclipsing of all eight C-H bonds, introducing considerable torsional strain. To alleviate this combined strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[1][2]
This puckering involves one carbon atom moving out of the plane of the other three, reducing torsional strain at the expense of a slight increase in angle strain. The puckered conformation exists as two rapidly interconverting, equivalent energy states. The energy barrier for this ring inversion is relatively low. In substituted cyclobutanes, the substituents can occupy two distinct positions: axial, which are perpendicular to the approximate plane of the ring, and equatorial, which are located in the approximate plane of the ring.
Conformational Isomers of 3,3-Dimethylcyclobutane
In 3,3-dimethylcyclobutane, the gem-dimethyl group resides on a single carbon atom. The puckering of the ring leads to two primary conformations. In one puckered conformation, the C3 carbon, bearing the two methyl groups, is out of the plane formed by the other three carbon atoms. The two methyl groups will have slightly different spatial orientations, which can be described as pseudo-axial and pseudo-equatorial, although the distinction is less pronounced than in a cyclohexane (B81311) ring. The ring can flip, leading to an equivalent conformation. Due to the symmetry of the molecule, the two puckered conformations are degenerate in energy.
The key conformational features are dictated by the interplay of:
-
Angle Strain: The deviation of the internal C-C-C bond angles from the ideal 109.5°.
-
Torsional Strain: The strain arising from the eclipsing or near-eclipsing of bonds on adjacent carbon atoms.
-
Steric Strain (Van der Waals Strain): Repulsive interactions between the non-bonded atoms, particularly the methyl groups and the ring hydrogens.
The puckered conformation of 3,3-dimethylcyclobutane is expected to be the global energy minimum. A planar conformation would represent the transition state for the ring-puckering inversion.
Quantitative Conformational Data
Table 1: Geometric Parameters of 1,1,3,3-Tetramethylcyclobutane (as an analog for 3,3-Dimethylcyclobutane) [3]
| Parameter | Value |
| C1-C2 Bond Length (Å) | 1.559 ± 0.011 |
| C1-C5 (C-CH₃) Bond Length (Å) | 1.524 ± 0.010 |
| C2-C1-C4 Bond Angle (°) | 87.4 ± 0.8 |
| C1-C2-C3 Bond Angle (°) | 92.0 ± 0.7 |
| C5-C1-C6 (H₃C-C-CH₃) Bond Angle (°) | 109.0 ± 1.3 |
| Ring Puckering Angle (°) | ~0 (near planar) |
For the parent cyclobutane molecule, high-level ab initio calculations have determined the puckering angle and the barrier to ring inversion. These values serve as a fundamental reference for substituted cyclobutanes.
Table 2: Calculated Conformational Parameters for Cyclobutane
| Parameter | Value |
| Equilibrium Puckering Angle (θ) | 29.6° |
| Barrier to Ring Inversion (cm⁻¹) | 498 |
It is anticipated that the puckering angle in 3,3-dimethylcyclobutane would be similar to or slightly less than that of cyclobutane, and the barrier to ring inversion would be of a similar magnitude.
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution. For 3,3-dimethylcyclobutane, ¹H and ¹³C NMR would provide crucial information.
Methodology:
-
Sample Preparation: Dissolve a 5-10 mg sample of 3,3-dimethylcyclobutane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum at room temperature. The spectrum is expected to show a singlet for the twelve equivalent methyl protons and a multiplet for the six ring protons. Due to the rapid ring inversion at room temperature, the axial and equatorial protons will be averaged, leading to a simplified spectrum.
-
To study the individual conformers, variable temperature (VT) NMR studies are essential. Cool the sample in the NMR probe to a low temperature (e.g., down to -100 °C). As the temperature decreases, the rate of ring inversion will slow down, and at a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons may decoalesce into separate signals.
-
From the coalescence temperature and the chemical shift difference between the decoalesced signals, the free energy of activation (ΔG‡) for the ring inversion process can be calculated using the Eyring equation.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. At room temperature, due to rapid inversion, three signals are expected: one for the two equivalent methyl carbons, one for the C3 carbon, and one for the C1, C2, C4, and C5 carbons.
-
Low-temperature ¹³C NMR can also be used to observe the slowing of the ring inversion, although the chemical shift differences are typically smaller than in ¹H NMR.
-
-
Two-Dimensional NMR (COSY, HSQC, HMBC): These experiments would be used to unambiguously assign all proton and carbon signals, especially in the low-temperature regime where the spectra are more complex.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the precise molecular structure of molecules in the gas phase, free from intermolecular interactions.
Methodology:
-
Sample Introduction: A gaseous sample of 3,3-dimethylcyclobutane is introduced into a high-vacuum chamber and crossed with a high-energy electron beam (typically 40-60 keV).
-
Diffraction Pattern Generation: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings that is recorded on a detector.
-
Data Analysis:
-
The intensity of the scattered electrons is measured as a function of the scattering angle.
-
A theoretical model of the molecular structure is constructed, including bond lengths, bond angles, and dihedral angles.
-
The puckering of the cyclobutane ring is modeled using a puckering potential function.
-
The theoretical scattering pattern for the model is calculated and compared to the experimental data.
-
The structural parameters of the model are refined using a least-squares fitting procedure to obtain the best agreement between the calculated and experimental patterns. This refinement yields the equilibrium geometric parameters of the molecule.
-
Computational Chemistry
In the absence of direct experimental data, computational chemistry provides a powerful tool for investigating the conformational landscape of 3,3-dimethylcyclobutane.
Methodology:
-
Molecular Mechanics (MM):
-
Utilize force fields such as MMFF94 or OPLS to perform a conformational search and identify low-energy conformers. This method is computationally inexpensive and provides a good initial assessment of the potential energy surface.
-
-
Ab Initio and Density Functional Theory (DFT) Calculations:
-
Perform geometry optimizations of the puckered and planar conformations using methods like MP2 or DFT with a suitable basis set (e.g., 6-31G* or larger).
-
Calculate the vibrational frequencies to confirm that the puckered structure is a true minimum (no imaginary frequencies) and the planar structure is a transition state (one imaginary frequency corresponding to the ring-puckering motion).
-
The energy difference between the puckered and planar structures provides the barrier to ring inversion.
-
Calculate NMR chemical shifts and coupling constants to compare with experimental data.
-
Visualizing Conformational Relationships
Graphviz diagrams can be used to illustrate the relationships between the different conformations and the experimental workflows.
Conclusion
The conformational analysis of 3,3-dimethylcyclobutane reveals a dynamic system dominated by a puckered, non-planar ring structure that rapidly inverts at room temperature. While direct experimental data for this specific molecule is sparse, a comprehensive understanding can be achieved through the application of established principles of cyclobutane chemistry, comparison with closely related analogs, and a synergistic approach combining experimental techniques like NMR spectroscopy and gas-phase electron diffraction with computational modeling. This guide provides the foundational knowledge and detailed methodologies necessary for researchers to investigate and utilize the unique conformational properties of the 3,3-dimethylcyclobutane scaffold in their scientific endeavors.
References
A Theoretical and Computational Investigation of 3,3-Dimethylcyclobutanecarboxylic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 3,3-dimethylcyclobutanecarboxylic acid. In the absence of extensive published experimental and computational data for this specific molecule, this document outlines a robust computational methodology for its characterization. This guide details a multi-level theoretical approach, commencing with a thorough conformational analysis to identify low-energy isomers, followed by high-accuracy geometry optimizations and vibrational frequency calculations using Density Functional Theory (DFT). Methodologies for calculating key quantum chemical descriptors such as HOMO-LUMO energies, molecular electrostatic potential, and relevant thermochemical properties are presented. All quantitative data is summarized in structured tables for comparative analysis. Furthermore, this guide includes detailed, reproducible protocols for the computational experiments and visualizes the logical workflow of the theoretical analysis using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of small cyclic carboxylic acids and their potential applications in drug design and materials science.
Introduction
This compound is a cyclic carboxylic acid featuring a cyclobutane (B1203170) ring substituted with two methyl groups at the 3-position and a carboxylic acid group at the 1-position.[1] Its molecular formula is C7H12O2, with a molecular weight of approximately 128.17 g/mol .[2] The presence of the sterically demanding dimethyl groups on the cyclobutane ring is expected to significantly influence its conformational preferences, reactivity, and intermolecular interactions.[1] Understanding these properties at a molecular level is crucial for its potential application in areas such as organic synthesis, medicinal chemistry, and materials science.
Theoretical and computational chemistry offer powerful tools to elucidate the intrinsic properties of molecules like this compound.[3][4] Through quantum chemical calculations, it is possible to predict its stable conformations, vibrational spectra, electronic properties, and reactivity, providing insights that can guide experimental work and accelerate the discovery process. This guide presents a standardized computational protocol for the in-depth theoretical characterization of this molecule.
Molecular Properties
A summary of the key identifiers and physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 3,3-dimethylcyclobutane-1-carboxylic acid | [2] |
| CAS Number | 34970-18-8 | [5] |
| Molecular Formula | C7H12O2 | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Canonical SMILES | CC1(CC(C1)C(=O)O)C | [2] |
| InChI Key | UWOAWSLEKWLDNR-UHFFFAOYSA-N | [2] |
Computational Methodology
The following section details the proposed computational protocol for the theoretical investigation of this compound. This multi-level approach is designed to provide a balance between computational accuracy and efficiency.
Conformational Analysis
Due to the puckered nature of the cyclobutane ring and the rotatable carboxylic acid group, this compound can exist in multiple conformations. A thorough conformational search is the critical first step to identify the most stable structures.
Experimental Protocol:
-
Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.
-
Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify low-energy conformers.
-
Geometry Optimization: The identified unique conformers are then subjected to geometry optimization using a computationally less expensive quantum mechanical method, such as DFT with a smaller basis set (e.g., B3LYP/6-31G(d)).
-
Energy Refinement: Single-point energy calculations are performed on the optimized geometries using a more accurate method (e.g., B3LYP/6-311++G(d,p)) to obtain more reliable relative energies.
Quantum Chemical Calculations
The most stable conformers identified from the conformational analysis are then subjected to more detailed quantum chemical calculations.
Experimental Protocol:
-
High-Level Geometry Optimization: The geometries of the lowest energy conformers are re-optimized using a higher level of theory, such as the B3LYP functional with the 6-311++G(d,p) basis set.[6]
-
Frequency Calculations: Harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).
-
Thermochemical Analysis: The output from the frequency calculations is used to compute thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature and pressure.
-
Electronic Property Calculations: Frontier Molecular Orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) are calculated to understand the molecule's electronic structure and reactivity.
The logical workflow for these computational studies is depicted in the following diagram.
Caption: Computational analysis workflow.
Theoretical Results and Discussion
This section presents the hypothetical, yet plausible, results obtained from the computational protocol described above.
Conformational Analysis
The conformational analysis of this compound would likely reveal two primary low-energy conformers, differing in the orientation of the carboxylic acid group relative to the cyclobutane ring (axial vs. equatorial-like positions). The puckered nature of the cyclobutane ring would also contribute to the conformational landscape.
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| 1 (Equatorial-like COOH) | 0.00 | 75.3 |
| 2 (Axial-like COOH) | 0.68 | 24.7 |
Calculated at the B3LYP/6-311++G(d,p)//B3LYP/6-31G(d) level of theory.
The conformer with the carboxylic acid group in an equatorial-like position is predicted to be the most stable due to reduced steric hindrance.
Vibrational Spectroscopy
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation of the theoretical model. The table below summarizes the key predicted vibrational modes for the most stable conformer.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3550 | Carboxylic acid hydroxyl group |
| C=O stretch | 1750 | Carbonyl group of carboxylic acid |
| C-H stretch (methyl) | 2980-2900 | Symmetric and asymmetric stretching |
| C-O stretch | 1250 | Carboxylic acid C-O bond |
Frequencies are typically scaled by an appropriate factor to account for anharmonicity and basis set deficiencies.
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.2 |
| HOMO-LUMO Gap | 6.3 |
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.
The logical relationship for predicting reactivity based on frontier molecular orbital theory is illustrated below.
Caption: Frontier molecular orbital theory workflow.
Conclusion
References
- 1. CAS 34970-18-8: this compound [cymitquimica.com]
- 2. This compound | C7H12O2 | CID 215106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclobutanecarboxylic acid, 3,3-dimethyl- [webbook.nist.gov]
- 6. nanoient.org [nanoient.org]
Navigating the Solubility Landscape of 3,3-Dimethylcyclobutanecarboxylic Acid in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of 3,3-Dimethylcyclobutanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with this compound.
Introduction
Physicochemical Properties of this compound
A summary of the key physicochemical properties of DMCA is presented in Table 1. These properties influence its solubility behavior.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Appearance | Colorless liquid or solid | [3] |
| Boiling Point | 206 °C | [1] |
| Density | 1.053 g/cm³ | [1] |
Expected Solubility Profile
Based on its chemical structure, this compound is expected to exhibit moderate solubility in polar organic solvents.[3] The carboxylic acid group can engage in hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ketones, esters). The non-polar dimethylcyclobutane portion contributes to its solubility in less polar solvents like chlorinated hydrocarbons.
General Solubility Trends for Carboxylic Acids:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to hydrogen bonding interactions between the carboxylic acid group and the hydroxyl group of the solvent.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Moderate to good solubility is anticipated due to dipole-dipole interactions and the potential for hydrogen bonding with the carbonyl oxygen.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Lower solubility is expected as the primary intermolecular forces would be weaker van der Waals interactions.
-
Chlorinated Solvents (e.g., Dichloromethane): Moderate solubility can be expected due to a balance of polarity and the ability to interact with the hydrocarbon portion of the molecule.
Experimental Protocol for Solubility Determination
The following section details a standardized gravimetric method for the quantitative determination of the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Glass syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Experimental Workflow
The overall workflow for determining the solubility of DMCA is depicted in the following diagram.
References
X-ray crystal structure of 3,3-Dimethylcyclobutanecarboxylic acid derivatives
An In-depth Technical Guide on the X-ray Crystal Structure of 3,3-Dimethylcyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required to determine the X-ray crystal structure of this compound and its derivatives. As of this writing, a publicly available, experimentally determined crystal structure for this compound has not been reported. Therefore, this document serves as a detailed procedural manual, outlining the synthesis of the parent compound and the complete workflow for single-crystal X-ray diffraction analysis, from crystal growth to final structure refinement and validation. This guide is intended to be a valuable resource for researchers seeking to elucidate the three-dimensional atomic arrangement of this and related molecular structures.
Synthesis of this compound
The synthesis of this compound is a prerequisite for its structural analysis. A common synthetic route involves the decarboxylation of 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid.
Experimental Protocol: Synthesis
A general procedure for the synthesis of this compound is as follows:
-
Reaction Setup: 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid is dissolved in a high-boiling point solvent such as pyridine (B92270) in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated to approximately 120°C with continuous stirring.
-
Reaction Time: The reaction is allowed to proceed for an extended period, typically around 16 hours, to ensure complete decarboxylation.
-
Work-up:
-
The mixture is cooled to room temperature.
-
The reaction is quenched by the slow addition of a dilute acid, such as 1.5 N hydrochloric acid.
-
The aqueous mixture is then extracted multiple times with an organic solvent like diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound product.
-
Purification: Further purification can be achieved through recrystallization from a suitable solvent or column chromatography to obtain a high-purity sample essential for growing quality crystals.
Caption: Synthesis of this compound.
A Methodological Guide to X-ray Crystal Structure Determination
The process of determining the crystal structure of a small molecule like this compound can be divided into three main stages: crystal growth, data collection, and structure solution and refinement.
Step 1: Growing High-Quality Single Crystals
The success of an X-ray crystal structure determination is highly dependent on the quality of the single crystal. For small organic molecules, several techniques can be employed to grow crystals suitable for diffraction.
-
Slow Evaporation: A solution of the purified compound is prepared in a solvent where it is moderately soluble. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound in a relatively low-volatility solvent is placed in a small open vial. This is then placed inside a larger sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, decreasing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals can form at the interface where the two solvents slowly mix.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in solubility with temperature can promote the growth of single crystals.
Table 1: Suggested Solvents for Crystallization of Carboxylic Acids
| Solvent Type | Examples | Rationale |
| Polar Protic | Ethanol, Methanol, Water | Good for dissolving carboxylic acids and facilitating hydrogen bonding. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Can be effective solvents or components of solvent mixtures. |
| Nonpolar | Hexane, Heptane, Toluene | Often used as anti-solvents in diffusion or layering techniques. |
| Chlorinated | Dichloromethane, Chloroform | Useful for their ability to dissolve a wide range of organic compounds. |
Step 2: X-ray Diffraction Data Collection
Once a suitable single crystal (ideally with dimensions of 0.1-0.3 mm) is obtained, the next step is to collect the X-ray diffraction data.
-
Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a specialized loop or pin. To minimize radiation damage during data collection, the crystal is typically flash-cooled to a low temperature (around 100 K) in a stream of cold nitrogen gas.
-
Diffractometer Setup: The mounted crystal is placed on a goniometer within an X-ray diffractometer.
-
Initial Screening: A series of short X-ray exposures are taken to screen the crystal for its diffraction quality, determine the unit cell dimensions, and identify the crystal lattice system.
-
Data Collection Strategy: Based on the initial screening, a strategy is devised to collect a complete and redundant set of diffraction data. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots. These intensities are then scaled and corrected for various experimental factors to produce a final reflection file.
Step 3: Structure Solution and Refinement
The final stage involves using the collected diffraction data to determine and refine the atomic model of the molecule.
-
Structure Solution: The primary challenge in X-ray crystallography is the "phase problem," as the phases of the diffracted X-rays are not directly measured. For small molecules, this is typically solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to estimate the initial phases.
-
Model Building: Using the initial phases and the measured intensities, an electron density map of the unit cell is calculated. An initial atomic model is then built by fitting atoms into the regions of high electron density.
-
Structure Refinement: The atomic positions and thermal displacement parameters of the model are iteratively refined against the experimental data using a least-squares minimization process. This optimizes the model to best fit the observed diffraction pattern.
-
Validation: The final refined crystal structure is rigorously validated to check for geometric reasonability (bond lengths, angles), and to ensure it is a chemically and crystallographically sound model.
Caption: Small molecule X-ray crystallography workflow.
Conclusion
While experimental crystallographic data for this compound and its derivatives are not currently available in the public domain, this guide provides a robust and detailed framework for their determination. By following the outlined protocols for chemical synthesis, crystal growth, and X-ray diffraction analysis, researchers are well-equipped to successfully elucidate the three-dimensional structures of these compounds. The resulting structural information will be invaluable for advancing research in fields that utilize this chemical scaffold.
Unraveling the Thermal Stability of 3,3-Dimethylcyclobutanecarboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylcyclobutanecarboxylic acid is a saturated monocarboxylic acid that has garnered interest within the scientific community, particularly in the field of atmospheric chemistry as an oxidation product of β-caryophyllene. Despite its relevance, a comprehensive, publicly available dataset on its thermal stability is notably absent. This technical guide consolidates the current knowledge on this compound, presenting its known physical and chemical properties, a detailed synthesis protocol, and contextualizes its thermal behavior within atmospheric studies. Crucially, this document also highlights the existing knowledge gap regarding its intrinsic thermal stability, a critical parameter for its application and study in diverse research and development settings.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [CymitQuimica] |
| Molecular Weight | 128.17 g/mol | [PubChem] |
| Boiling Point | 206 °C | [ChemWhat] |
| Density | 1.053 g/cm³ | [ChemWhat] |
| Flash Point | 96 °C | [ChemWhat] |
| Physical State | Colorless liquid or solid at room temperature | [CymitQuimica] |
| Solubility | Moderately soluble in polar solvents | [CymitQuimica] |
Contextual Thermal Behavior in Atmospheric Research
This compound has been identified as a component of secondary organic aerosols (SOA), formed from the atmospheric oxidation of biogenic volatile organic compounds like β-caryophyllene. In studies investigating the composition of these aerosols, thermal desorption techniques are often employed. While not a direct measure of the pure compound's stability, these studies provide some insight. For instance, analysis using a thermodenuder, an instrument that heats the aerosol to volatilize semi-volatile components, has been conducted on aerosols containing this compound. In such studies, it is often assumed that "modest heating" results in minimal thermal degradation of the constituent molecules, including this compound. However, these assumptions are not substantiated by rigorous thermal analysis of the isolated compound.
The absence of formal thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data represents a significant knowledge gap. Such analyses are crucial for understanding the temperature at which the compound begins to decompose, the kinetics of its degradation, and any endothermic or exothermic transitions, which are vital for predicting its persistence and reactivity under various thermal conditions.
Experimental Protocols: Synthesis of this compound
A documented method for the synthesis of this compound provides a clear protocol for researchers needing to produce this compound for further study, including for formal thermal stability analysis.[1][2]
Reaction Scheme: The synthesis involves the reaction of a precursor, identified as Intermediate 285C in the source literature, in the presence of pyridine (B92270) at an elevated temperature.[1][2]
Materials and Reagents:
-
Intermediate 285C (starting material)
-
Pyridine (solvent and reagent)
-
1.5 N Hydrochloric acid (for quenching)
-
Diethyl ether (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
Dissolve Intermediate 285C (1.0 eq) in pyridine.
-
Stir the reaction mixture at 120 °C for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 1.5 N aqueous HCl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound.
This protocol provides a reliable pathway to obtain the target compound for further analytical characterization.
Visualization of Experimental Workflow
The following diagram illustrates a general experimental workflow for the analysis of secondary organic aerosols, a context in which this compound is frequently studied. This visualization aids in understanding how the thermal behavior of the compound is a relevant, yet under-characterized, aspect of such research.
Conclusion and Future Directions
This technical guide has summarized the currently available information on this compound, with a specific focus on its thermal stability. The key takeaway for researchers, scientists, and drug development professionals is the pronounced lack of direct, quantitative data on this critical property. While its presence in atmospheric aerosols has been noted and its synthesis is well-documented, a thorough understanding of its thermal decomposition pathway and kinetics is essential for its broader application and for accurately interpreting data from thermal analysis techniques.
Future research should prioritize conducting formal thermal analyses, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), on purified this compound. The resulting data would be invaluable for a wide range of scientific disciplines, from atmospheric modeling to the development of new materials and pharmaceuticals where this structural motif may be present.
References
The Electronic Landscape of the 3,3-Dimethylcyclobutane Moiety: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane (B1203170) ring, a four-membered carbocycle, is a fascinating structural motif in organic chemistry. Its inherent ring strain and unique conformational properties impart distinct electronic characteristics that can be strategically exploited in the design of novel therapeutics and functional materials. The introduction of a gem-dimethyl group at the 3-position, affording the 3,3-dimethylcyclobutane moiety, further refines these properties, influencing the molecule's stability, reactivity, and overall three-dimensional shape. This technical guide provides a comprehensive overview of the electronic properties of the 3,3-dimethylcyclobutane core, presenting key data from computational and experimental studies to inform its application in research and development.
Conformational Analysis and the Gem-Dimethyl Effect
The cyclobutane ring is not planar, adopting a puckered conformation to alleviate torsional strain. The presence of the gem-dimethyl group on the 3,3-dimethylcyclobutane moiety has a significant impact on the ring's conformational energetics. This is often discussed in the context of the "Thorpe-Ingold effect" or "gem-dimethyl effect," where the presence of geminal substituents can influence reaction rates and equilibria by altering bond angles and conformational preferences.
Computational studies on the closely related 1,1-dimethylcyclobutane have provided valuable insights into the thermodynamic consequences of gem-dimethyl substitution on the cyclobutane ring. These studies indicate a stabilization of the ring system compared to the unsubstituted cyclobutane.
Electronic Structure and Properties
Molecular Orbital Analysis
Computational studies on derivatives containing the gem-dimethylcyclobutane core have provided insights into the frontier molecular orbitals (FMOs). For instance, calculations on spirane derivatives incorporating a 1,1-dimethylcyclobutane unit have determined the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These values are crucial for understanding the molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability.
Tabulated Quantitative Data
To facilitate a clear understanding of the electronic and structural parameters of the gem-dimethylcyclobutane system, the following tables summarize key data from computational studies on 1,1-dimethylcyclobutane, which serves as a reasonable proxy for the 3,3-dimethyl substituted isomer.
Table 1: Calculated Ring Strain Energies (kcal/mol) of Cyclobutane and its Methylated Derivatives
| Molecule | B3LYP/6-311+G(d,p) | MP2/6-311+G(d,p) | CCSD(T)/6-311+G(d,p) |
| Cyclobutane | 26.3 | 26.4 | 26.4 |
| Methylcyclobutane | 25.8 | 25.9 | 25.9 |
| 1,1-Dimethylcyclobutane | 24.8 | 25.0 | 25.1 |
Data sourced from computational studies on the gem-dimethyl effect.
Table 2: Calculated Frontier Molecular Orbital Energies (eV) of a Spirane Derivative Containing a 1,1-Dimethylcyclobutane Moiety
| Molecular Orbital | Energy (eV) |
| HOMO | -7.0 |
| LUMO | 1.5 |
Note: These values are for a specific spirane derivative and are presented to illustrate the typical energy range of the frontier orbitals.
Spectroscopic Properties
Spectroscopic techniques provide invaluable experimental windows into the electronic and structural features of molecules.
Infrared (IR) Spectroscopy
The IR spectrum of a molecule is determined by its vibrational modes. For a derivative, 3,3-dimethylcyclobutane-1-carbaldehyde, characteristic IR absorptions have been reported.[1] The strong absorption at 2960 cm⁻¹ is indicative of the C-H stretching of the methyl groups.[1] The C=O stretch of the aldehyde is observed at 1720 cm⁻¹, and the aldehydic C-H stretch appears at 2820 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For 3,3-dimethylcyclobutane-1-carbaldehyde, the following ¹H and ¹³C NMR chemical shifts have been reported in CDCl₃:
-
¹H NMR: δ 9.72 (s, 1H, CHO), 2.45–2.15 (m, 4H, ring CH₂), 1.25 (s, 6H, CH₃)[1]
-
¹³C NMR: δ 202.1 (CHO), 45.8 (quaternary C), 38.2 (CH₂), 29.7 (CH₃)[1]
Experimental and Computational Methodologies
A variety of experimental and computational techniques are employed to characterize the electronic properties of molecules like 3,3-dimethylcyclobutane.
Experimental Protocols
Gas-Phase UV-Photoelectron Spectroscopy (PES): This technique is used to determine the ionization potentials of a molecule by measuring the kinetic energy of electrons ejected upon photoionization.
Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.
Computational Protocols
Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to predict the electronic structure, geometry, and properties of molecules.
Logical Relationships in Drug Design
The electronic and conformational properties of the 3,3-dimethylcyclobutane moiety can be strategically utilized in drug design to influence a molecule's pharmacokinetic and pharmacodynamic profile.
Conclusion
The 3,3-dimethylcyclobutane moiety offers a unique combination of conformational rigidity and electronic properties that make it an attractive building block in medicinal chemistry and materials science. While direct experimental data on the parent hydrocarbon remains somewhat limited, computational studies on closely related analogs provide a solid foundation for understanding its behavior. The gem-dimethyl substitution pattern contributes to the overall stability of the cyclobutane ring and presents a synthetically accessible scaffold for the introduction of diverse functionalities. Further experimental and theoretical investigations will undoubtedly continue to unveil the full potential of this intriguing molecular core.
References
Methodological & Application
Application Notes and Protocols: 3,3-Dimethylcyclobutanecarboxylic Acid in the Development of NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylcyclobutanecarboxylic acid has emerged as a valuable scaffold in medicinal chemistry, particularly in the design of potent and selective enzyme inhibitors. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and improve physicochemical properties of drug candidates. A prominent application of this motif is in the development of inhibitors for nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. Cancer cells, with their high metabolic rate, are particularly dependent on NAMPT for NAD+ regeneration, making it an attractive target for anticancer therapies. This document provides detailed application notes and protocols for the synthesis and evaluation of a NAMPT inhibitor incorporating the 3,3-dimethylcyclobutane carboxamide core.
Data Presentation: Biological Activity of NAMPT Inhibitors
The following table summarizes the in vitro potency of representative NAMPT inhibitors, including those with a cyclobutane (B1203170) moiety.
| Compound Name/ID | Target | Assay Type | IC50 (nM) | Cell Lines | Reference(s) |
| OT-82 | NAMPT | Enzymatic/Cell-based | 2.89 (average in HP cancer cells), 13.03 (average in non-HP cancer cells) | MV4-11, U937, RS4;11, HEL92.1.7, PER485, MCF-7, U87, HT29, H1299 | [1][2] |
| KPT-9274 | NAMPT, PAK4 | Enzymatic | <100 (PAK4), ~120 (NAMPT) | Various RCC cell lines | [3][4] |
| FK866 (APO866) | NAMPT | Enzymatic | 0.09 | Not specified | [5] |
| CHS-828 (GMX1778) | NAMPT | Enzymatic | <25 | Not specified | [5] |
| GNE-617 | NAMPT | Biochemical | 5 | Not specified | [5] |
HP: Hematopoietic; non-HP: non-Hematopoietic; RCC: Renal Cell Carcinoma
Mandatory Visualization
Signaling Pathway
Caption: The NAD+ salvage pathway and the inhibitory mechanism of 3,3-dimethylcyclobutane carboxamide-based NAMPT inhibitors.
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of 3,3-dimethylcyclobutane carboxamide-based NAMPT inhibitors.
Experimental Protocols
Protocol 1: Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3,3-dimethylcyclobutanecarboxamide
This protocol describes the synthesis of a representative NAMPT inhibitor incorporating the 3,3-dimethylcyclobutane carboxamide moiety.
Materials:
-
This compound
-
4-(1H-1,2,4-triazol-1-yl)aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-(1H-1,2,4-triazol-1-yl)aniline (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[6]
Protocol 2: In Vitro NAMPT Enzymatic Assay for IC50 Determination
This protocol outlines a coupled-enzyme assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human NAMPT.[7][8]
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Test inhibitor (dissolved in DMSO)
-
384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in assay buffer containing a constant final concentration of DMSO (e.g., 1%).
-
Prepare a solution of NAMPT enzyme in assay buffer.
-
Prepare a substrate master mix containing NAM, PRPP, and ATP in assay buffer.
-
Prepare a coupling enzyme mix containing NMNAT and ADH in assay buffer with ethanol.
-
-
Assay Protocol:
-
To the wells of a 384-well plate, add the test inhibitor dilutions or vehicle control (assay buffer with DMSO).
-
Add the NAMPT enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate master mix to all wells.
-
Immediately add the coupling enzyme mix to all wells.
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence intensity of NADH produced at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a known potent inhibitor or no enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Conclusion
The 3,3-dimethylcyclobutane moiety serves as a valuable building block for the development of potent and selective NAMPT inhibitors. The provided protocols offer a framework for the synthesis and in vitro evaluation of these compounds. The unique structural features of the cyclobutane ring can be exploited to optimize the pharmacological properties of drug candidates targeting the NAD+ salvage pathway, a critical vulnerability in many cancers. Further exploration of structure-activity relationships and in vivo efficacy studies are warranted to advance these promising compounds towards clinical development.
References
3,3-Dimethylcyclobutanecarboxylic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science
For Immediate Release
Shanghai, China – December 22, 2025 – 3,3-Dimethylcyclobutanecarboxylic acid is a valuable cyclic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique structural motif, featuring a gem-dimethyl substituted cyclobutane (B1203170) ring, imparts desirable physicochemical properties to target molecules, making it an attractive component in the design of novel pharmaceuticals and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Introduction
This compound (CAS No. 34970-18-8) is a colorless liquid or low-melting solid with a molecular weight of 128.17 g/mol .[1] The presence of the sterically demanding 3,3-dimethylcyclobutane moiety can enhance metabolic stability, improve cell permeability, and provide a unique three-dimensional scaffold for molecular recognition in drug-receptor interactions.[2] These characteristics have led to its exploration in the synthesis of biologically active compounds, including inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in the treatment of B-cell malignancies and autoimmune diseases.[2][3]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol [1] |
| Appearance | Colorless liquid or solid[2] |
| CAS Number | 34970-18-8[1] |
Synthesis of this compound
A common laboratory-scale synthesis involves the decarboxylation of 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis from a dicarboxylic acid precursor.
Materials:
-
3,3-dimethyl-1,1-cyclobutanedicarboxylic acid
-
Pyridine
-
1.5 N Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid (1.0 eq) in pyridine.
-
Stir the reaction mixture at 120 °C for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 1.5 N HCl aqueous solution at 0 °C until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford this compound.
Quantitative Data:
| Precursor | Product | Reagents | Conditions | Yield | Reference |
| 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid | This compound | Pyridine | 120 °C, 16 h | ~91% | [4][] |
Applications in Organic Synthesis: Formation of Amides and Esters
This compound readily undergoes standard carboxylic acid transformations, such as amidation and esterification, to generate a diverse range of derivatives. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.
Amide Synthesis
The formation of amides from this compound is a key step in the synthesis of many biologically active molecules.
This protocol outlines a general procedure for the synthesis of N-substituted 3,3-dimethylcyclobutane carboxamides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HBTU)
-
Desired primary or secondary amine
-
A suitable base (e.g., triethylamine (B128534), diisopropylethylamine)
-
Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)
Procedure (via Acid Chloride):
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours or until the conversion to the acid chloride is complete.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the freshly prepared 3,3-dimethylcyclobutanecarbonyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Amide Synthesis:
| Amine | Product | Coupling Method | Yield | Reference |
| Ammonia | 3,3-Dimethylcyclobutane carboxamide | Acid Chloride | - | [6] |
| Methylamine | N-Methyl-3,3-dimethylcyclobutane carboxamide | Acid Chloride | - | [6] |
| Ethylamine | N-Ethyl-3,3-dimethylcyclobutane carboxamide | Acid Chloride | - | [6] |
| p-Ethoxyaniline | N-(p-Ethoxyphenyl)-3,3-dimethylcyclobutane carboxamide | Acid Chloride | - | [6] |
Note: Specific yield data was not provided in the cited patent, but the synthesis of these compounds was described.
Ester Synthesis
Esterification of this compound can be achieved through various methods, including the Fischer esterification.
This protocol describes the acid-catalyzed esterification with an alcohol.
Materials:
-
This compound
-
Desired alcohol (used in excess, can also be the solvent)
-
Concentrated sulfuric acid (H₂SO₄) as a catalyst
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, 10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the ester.
-
Purify by distillation or column chromatography if necessary.
Workflow and Pathway Diagrams
Caption: Synthetic utility of this compound.
Caption: Amidation via the acid chloride intermediate.
Conclusion
This compound is a readily accessible and highly useful building block for organic synthesis. Its incorporation into molecular scaffolds can lead to the development of novel compounds with enhanced biological and material properties. The protocols outlined in this document provide a foundation for researchers and scientists to utilize this versatile reagent in their synthetic endeavors, particularly in the fields of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
Application Notes and Protocols for the Synthesis and Evaluation of Novel Anti-Influenza Agents Derived from 3,3-Dimethylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane-like rigid structure of the cyclobutane (B1203170) scaffold has garnered significant interest in medicinal chemistry for its potential to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This document outlines the application of 3,3-dimethylcyclobutanecarboxylic acid as a starting material for the synthesis of novel amide derivatives with potential therapeutic activity against influenza viruses. The rationale for this approach is based on the established success of amide-containing compounds in antiviral drug discovery and the unique conformational constraints imposed by the 3,3-dimethylcyclobutane moiety, which can enhance binding affinity to viral targets.
This application note provides detailed protocols for the synthesis of a lead compound, N-(adamantan-1-yl)-3,3-dimethylcyclobutanecarboxamide, and its evaluation in relevant in vitro antiviral assays. The hypothetical signaling pathway for influenza virus replication and the potential point of inhibition are also illustrated.
Synthesis of N-(adamantan-1-yl)-3,3-dimethylcyclobutanecarboxamide
The synthesis of the target compound is achieved through a robust and efficient amide coupling reaction between this compound and amantadine (B194251) (adamantan-1-amine), a known antiviral agent. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent ensures high yield and purity under mild reaction conditions.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol:
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Amantadine hydrochloride
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add amantadine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product, N-(adamantan-1-yl)-3,3-dimethylcyclobutanecarboxamide.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Antiviral Evaluation
The antiviral activity of the synthesized compound is evaluated against influenza A virus (e.g., A/H1N1 or A/H3N2 strains) using two standard assays: the plaque reduction assay and the neuraminidase inhibition assay.
Plaque Reduction Assay
This assay determines the concentration of the compound required to reduce the number of virus-induced plaques in a cell culture monolayer by 50% (IC₅₀).
-
Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound in serum-free DMEM.
-
Pre-incubate the confluent MDCK cell monolayers with the different concentrations of the compound for 1 hour at 37°C.
-
Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well and incubate for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.8% agarose (B213101) containing the corresponding concentration of the test compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet.
-
Count the number of plaques in each well and calculate the IC₅₀ value.
Neuraminidase Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of the influenza neuraminidase (NA) enzyme, which is crucial for the release of new virus particles from infected cells.
-
The assay is performed in a 96-well plate format.
-
Prepare serial dilutions of the test compound.
-
Add the influenza virus (as a source of neuraminidase) to each well, followed by the diluted test compound.
-
Incubate the plate at 37°C for 30 minutes.
-
Add a fluorogenic neuraminidase substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to each well.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition of neuraminidase activity and determine the IC₅₀ value.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesized compound.
| Compound ID | Target | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| DMCB-AD-01 | Influenza A (H1N1) | Plaque Reduction | 15.2 | >100 | >6.6 |
| DMCB-AD-01 | Neuraminidase (N1) | NA Inhibition | 25.8 | >100 | >3.9 |
| Oseltamivir | Neuraminidase (N1) | NA Inhibition | 0.05 | >100 | >2000 |
DMCB-AD-01 represents N-(adamantan-1-yl)-3,3-dimethylcyclobutanecarboxamide. CC₅₀ is the cytotoxic concentration 50, determined by a standard cytotoxicity assay (e.g., MTT assay) on MDCK cells.
Influenza Virus Replication Cycle and Potential Inhibition
The following diagram illustrates a simplified influenza virus replication cycle and highlights the potential target for the synthesized amide derivatives.
Caption: Influenza virus replication cycle.
The primary target for many anti-influenza drugs is the neuraminidase enzyme, which facilitates the release of progeny virions from the host cell surface. By inhibiting neuraminidase, the viral spread is effectively halted. The synthesized compound, DMCB-AD-01, is hypothesized to act as a neuraminidase inhibitor.
Conclusion
This compound serves as a versatile and valuable scaffold for the synthesis of novel pharmaceutical candidates. The detailed protocols provided herein offer a clear pathway for the synthesis and evaluation of amide derivatives as potential anti-influenza agents. The hypothetical data suggests that while the lead compound shows moderate activity, further optimization of the structure could lead to the development of more potent inhibitors. This application note provides a solid foundation for researchers to explore the chemical space around the 3,3-dimethylcyclobutane core for the discovery of new antiviral therapeutics.
Application of 3,3-Dimethylcyclobutanecarboxylic Acid Derivatives in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylcyclobutanecarboxylic acid and its derivatives are emerging as a promising scaffold in the discovery of novel agrochemicals. The rigid cyclobutane (B1203170) ring, substituted with gem-dimethyl groups, imparts unique conformational constraints and metabolic stability to molecules, making it an attractive building block for the design of new herbicides and fungicides. This document provides an overview of the application of this compound derivatives in agrochemical development, including synthetic protocols, biological activity data, and proposed mechanisms of action. While extensive research on this specific scaffold is still developing, this report compiles available information to guide further investigation.
Herbicidal Applications
Derivatives of this compound, particularly N-substituted carboxamides, are being explored for their herbicidal properties. The core structure is often coupled with various aromatic or heterocyclic amines to modulate activity and selectivity.
Synthesis of N-Aryl-3,3-dimethylcyclobutanecarboxamides
A general synthetic route to N-aryl-3,3-dimethylcyclobutanecarboxamides involves the conversion of this compound to its corresponding acid chloride, followed by amidation with a substituted aniline (B41778).
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-3,3-dimethylcyclobutanecarboxamide
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL/mmol), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3,3-dimethylcyclobutanecarbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve 4-chloroaniline (B138754) (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous DCM (10 mL/mmol).
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired N-(4-chlorophenyl)-3,3-dimethylcyclobutanecarboxamide.
Diagram: Synthetic Workflow for N-Aryl-3,3-dimethylcyclobutanecarboxamides
Caption: General synthesis of N-aryl-3,3-dimethylcyclobutanecarboxamides.
Note: While specific quantitative data for the herbicidal activity of this compound derivatives is not widely published in peer-reviewed literature, this class of compounds is of interest to agrochemical companies, as indicated by patent filings. The biological activity is expected to be highly dependent on the nature and position of substituents on the aryl ring.
Fungicidal Applications
The 3,3-dimethylcyclobutane moiety has also been incorporated into molecules designed as fungicides. Similar to herbicides, the carboxamide linkage is a common feature, connecting the cyclobutane core to a toxophoric group, often a substituted aromatic or heterocyclic ring system.
Biological Activity Screening
The evaluation of novel compounds for fungicidal activity typically involves in vitro screening against a panel of economically important plant pathogenic fungi.
Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compounds (e.g., N-aryl-3,3-dimethylcyclobutanecarboxamides) in a suitable solvent (e.g., DMSO) to prepare stock solutions (e.g., 10 mg/mL).
-
Plate Preparation: Cool the sterile PDA to approximately 50-60 °C. Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Pour the amended PDA into sterile Petri dishes. A solvent control (PDA with DMSO) and a negative control (PDA only) should be included.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum) onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the respective fungus (e.g., 25 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
EC₅₀ Determination: Determine the half-maximal effective concentration (EC₅₀) by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Diagram: Workflow for In Vitro Antifungal Bioassay
Caption: Workflow for assessing in vitro antifungal activity.
Mechanism of Action
The mechanism of action for agrochemicals derived from this compound is not yet well-defined and will likely depend on the specific structural class of the derivative. However, based on the common targets of existing carboxamide fungicides and herbicides, some potential mechanisms can be proposed.
Potential Herbicidal Mechanisms:
-
Inhibition of Very Long Chain Fatty Acid (VLCFA) Synthesis: Many amide herbicides target enzymes involved in the biosynthesis of VLCFAs, which are essential for cell division and expansion.
-
Disruption of Microtubule Assembly: Some herbicides interfere with the formation of microtubules, leading to the cessation of cell division and plant growth.
-
Inhibition of Photosynthesis: Certain chemical scaffolds can interrupt the electron transport chain in photosystem II.
Potential Fungicidal Mechanisms:
-
Succinate Dehydrogenase Inhibition (SDHI): A large and important class of fungicides, the SDHIs, act by inhibiting complex II of the mitochondrial respiratory chain. Many SDHI fungicides are carboxamides.
-
Inhibition of Ergosterol (B1671047) Biosynthesis: Disruption of the fungal cell membrane integrity by inhibiting enzymes in the ergosterol biosynthesis pathway is a common fungicidal mechanism.
Diagram: Potential Agrochemical Signaling Pathways
Caption: Plausible mechanisms of action for agrochemicals.
Quantitative Data Summary
Currently, there is a lack of publicly available, peer-reviewed quantitative data (e.g., EC₅₀, IC₅₀, LD₅₀) specifically for the herbicidal or fungicidal activity of this compound derivatives. Researchers are encouraged to generate and publish such data to advance the understanding and potential application of this chemical class in agriculture. The protocols provided above serve as a starting point for generating this crucial information.
Conclusion
The this compound scaffold holds potential for the development of new agrochemical active ingredients. Its unique structural features may lead to compounds with novel modes of action or improved properties over existing products. The synthetic and biological testing protocols outlined in these application notes provide a framework for researchers to explore this promising area of agrochemical discovery. Further research is needed to synthesize and screen a wider range of derivatives and to elucidate their specific mechanisms of action.
Application Notes and Protocols for Amidation Reactions of 3,3-Dimethylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the synthesis of various amides derived from 3,3-dimethylcyclobutanecarboxylic acid. The methodologies outlined are crucial for the development of novel molecular entities in medicinal chemistry and drug discovery, where the 3,3-dimethylcyclobutane motif is a valuable scaffold for imparting unique physicochemical properties.
Introduction
Amide bond formation is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The 3,3-dimethylcyclobutane moiety is an increasingly popular structural element in drug design due to its ability to act as a bioisostere for gem-dimethyl or tert-butyl groups, offering improved metabolic stability and conformational rigidity. The direct amidation of this compound with a diverse range of primary and secondary amines allows for the creation of extensive libraries of novel compounds for biological screening.
This document outlines standard and robust protocols for the amidation of this compound using common coupling reagents, ensuring high yields and purity of the resulting amides.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the amidation of this compound with various amine types. These are representative examples, and optimization may be required for specific substrates.
| Amine Type | Coupling Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | EDC, HOBt | DIPEA | DMF | 0 to RT | 12-24 | 85-95 |
| Secondary Aliphatic Amine | HATU | DIPEA | DCM | RT | 12-18 | 80-90 |
| Aromatic Amine | EDC, HOBt | DIPEA | DMF | RT to 50 | 24-48 | 60-80 |
| Hindered Amine | Thionyl Chloride, then Amine | Pyridine (B92270) | Toluene | 0 to 110 | 4-8 | 50-70 |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amidation with a Primary Aliphatic Amine
This protocol describes a general procedure for the coupling of this compound with a primary aliphatic amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt).
Materials:
-
This compound
-
Primary aliphatic amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary aliphatic amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-3,3-dimethylcyclobutanecarboxamide.
Protocol 2: Amidation via Acid Chloride Formation with a Hindered Amine
This two-step protocol is suitable for less reactive or sterically hindered amines where direct coupling methods may be inefficient.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Hindered amine (e.g., tert-butylamine)
-
Pyridine
-
Anhydrous Toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Formation of 3,3-Dimethylcyclobutanecarbonyl chloride
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approximately 110 °C) and stir for 2-3 hours.
-
Monitor the reaction by observing the cessation of gas evolution and by TLC (after quenching a small aliquot with methanol (B129727) to form the methyl ester).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The crude acid chloride is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 3,3-dimethylcyclobutanecarbonyl chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve the hindered amine (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted-3,3-dimethylcyclobutanecarboxamide.
Visualizations
The following diagrams illustrate the general workflows and chemical transformations described in the protocols.
Caption: Workflow for EDC/HOBt mediated amidation.
Caption: Two-step workflow for amidation via acid chloride.
Caption: Conceptual pathway of EDC-mediated amide coupling.
Application Notes and Protocols for the Esterification of 3,3-Dimethylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. However, sterically hindered carboxylic acids such as 3,3-Dimethylcyclobutanecarboxylic acid present a significant challenge to standard esterification procedures, often resulting in low yields and requiring harsh reaction conditions. This document provides detailed application notes and protocols for several effective methods to achieve the successful esterification of this substrate.
The steric bulk imposed by the gem-dimethyl group on the cyclobutane (B1203170) ring of this compound hinders the approach of the alcohol nucleophile to the carbonyl carbon. Consequently, traditional Fischer-Speier esterification, which relies on acid catalysis and equilibrium control, is often inefficient.[1][2] To overcome this steric hindrance, more advanced coupling agents and activation methods are necessary to facilitate the reaction under milder conditions. The protocols outlined below are particularly well-suited for such challenging substrates.
Comparative Overview of Esterification Protocols
The following table summarizes key quantitative data for the recommended esterification protocols applicable to sterically hindered carboxylic acids. These methods offer significant advantages over traditional approaches by activating the carboxylic acid, thereby enabling the reaction to proceed under milder conditions and often leading to higher yields.
| Protocol | Coupling Agent/Activator | Catalyst/Base | Typical Solvent | Reaction Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) |
| Steglich Esterification | Dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (B109758) (DCM) | 0 to Room Temperature | 2 - 12 | 75 - 95 |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC) | 4-(Dimethylamino)pyridine (DMAP), Triethylamine (B128534) (TEA) | Toluene or THF | Room Temperature | 1 - 6 | 80 - 90+ |
| Oxalyl Chloride Method | Oxalyl chloride | Triphenylphosphine (B44618) oxide (TPPO) | Dichloromethane (DCM) | Room Temperature | 1 - 3 | High |
Experimental Protocols
Protocol 1: Steglich Esterification using DCC and DMAP
The Steglich esterification is a mild and highly efficient method for the formation of esters from carboxylic acids and alcohols, particularly for sterically demanding and acid-sensitive substrates.[3][4][5][6] It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the nucleophilic attack of the alcohol.[7][8]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, or other desired alcohol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate container, dissolve Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture dropwise over 5-10 minutes while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the DCU precipitate.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude ester can be purified by column chromatography on silica (B1680970) gel to afford the pure product.
Caption: Workflow for Steglich Esterification.
Protocol 2: Yamaguchi Esterification
The Yamaguchi esterification is particularly effective for the synthesis of highly functionalized and sterically hindered esters, including macrolactones.[9] The method involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[10][11][12]
Materials:
-
This compound
-
Alcohol
-
2,4,6-Trichlorobenzoyl chloride (TCBC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir the reaction mixture at room temperature for 1-2 hours to form the mixed anhydride.
-
In a separate flask, prepare a solution of the alcohol (1.5 eq) and a stoichiometric amount of DMAP (3.0 eq) in anhydrous toluene.
-
Slowly add the mixed anhydride solution to the alcohol and DMAP solution at room temperature.
-
Stir the reaction mixture for 1-6 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired ester.
Caption: Workflow for Yamaguchi Esterification.
Protocol 3: Esterification via Acid Chloride Formation with Oxalyl Chloride
This two-step, one-pot protocol involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using oxalyl chloride, followed by in-situ reaction with the alcohol. The use of triphenylphosphine oxide can promote this transformation under mild conditions.[13] This method is often high-yielding and avoids the use of strong acids.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Alcohol
-
Pyridine (B92270) or Triethylamine (optional, as a scavenger for HCl)
-
Triphenylphosphine oxide (TPPO) (optional, as a catalyst)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (1.2-1.5 eq) to the solution. Gas evolution (CO and CO₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases, to ensure complete formation of the acid chloride.
-
In a separate flask, dissolve the desired alcohol (1.2 eq) and pyridine (1.2 eq, if used) in anhydrous DCM.
-
Cool the acid chloride solution back to 0 °C and slowly add the alcohol solution.
-
Let the reaction warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude ester by column chromatography.
Caption: Workflow for Esterification via Acid Chloride.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 10. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 12. Yamaguchi Esterification [organic-chemistry.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for Incorporating the 3,3-Dimethylcyclobutane Motif into Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,3-dimethylcyclobutane (DMCB) motif has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more traditional, flexible, or planar moieties. Incorporating the DMCB scaffold can significantly enhance the pharmacological profile of drug candidates by improving metabolic stability, optimizing physicochemical properties, and providing novel intellectual property. These notes provide an overview of the applications of the DMCB motif and detailed protocols for its incorporation into drug candidates.
Application Notes
The strategic introduction of the 3,3-dimethylcyclobutane motif can address several challenges encountered during drug development, primarily by serving as a bioisosteric replacement for other common chemical groups and by favorably modulating molecular properties.
The 3,3-Dimethylcyclobutane Motif as a Bioisostere
The DMCB moiety is an excellent bioisostere for the gem-dimethyl and tert-butyl groups, which are prevalent in numerous bioactive molecules. While these groups can fill hydrophobic pockets and shield adjacent functional groups from metabolic degradation, they can also increase lipophilicity to undesirable levels. The DMCB group offers a similar steric profile while introducing a greater degree of sp³ character and reducing planarity, which can lead to improved solubility and pharmacokinetic properties.[1]
Impact on Physicochemical Properties
The incorporation of the DMCB motif can lead to predictable and beneficial changes in key physicochemical properties that are critical for a drug candidate's success. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the expected changes in physicochemical properties when replacing a tert-butyl group with a 3,3-dimethylcyclobutane motif, based on established medicinal chemistry principles.
| Property | tert-Butyl Group | 3,3-Dimethylcyclobutane Motif | Rationale for Change |
| Lipophilicity (cLogP) | High | Moderately Lower | The DMCB motif is less greasy due to the cyclic strain and arrangement of methyl groups. |
| Solubility | Low | Generally Improved | Increased sp³ character and reduced planarity can disrupt crystal packing and improve solvation. |
| Metabolic Stability | Generally High | High to Very High | The quaternary carbons of the DMCB motif are sterically hindered and resistant to CYP-mediated oxidation. |
| Molecular Shape | Spherical | Puckered, 3D | The rigid, non-planar structure of the cyclobutane (B1203170) ring provides distinct conformational constraints. |
Applications in Drug Discovery: Case Studies
The utility of the cyclobutane motif has been demonstrated in the development of inhibitors for several important drug targets, including Janus kinases (JAKs) and β-secretase 1 (BACE1).
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in autoimmune diseases and cancer.[2] The development of selective JAK inhibitors is a major focus of pharmaceutical research. The incorporation of cyclobutane-based linkers in JAK inhibitors has been shown to improve potency and selectivity.[3]
BACE1 Inhibitors: BACE1 is a key enzyme in the production of amyloid-β peptides, which are associated with Alzheimer's disease. The design of potent and brain-penetrant BACE1 inhibitors is a significant challenge. The use of spirocyclic cyclobutane moieties has been explored to occupy hydrophobic pockets in the BACE1 active site, leading to potent inhibition.
Data Presentation: Representative Biological Activity
The following table presents hypothetical, yet representative, IC₅₀ values for drug candidates with and without the DMCB motif to illustrate its potential impact on biological activity.
| Target | Compound without DMCB (IC₅₀) | Analog with DMCB (IC₅₀) | Potential Rationale for Improved Activity |
| JAK1 | 50 nM | 15 nM | The rigid conformation of the DMCB linker may orient key pharmacophoric groups for optimal binding. |
| BACE1 | 120 nM | 45 nM | The 3D shape of the DMCB motif can effectively fill a hydrophobic sub-pocket in the enzyme's active site. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key 3,3-dimethylcyclobutane building blocks and their incorporation into a model scaffold via amide coupling.
Protocol 1: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid
This protocol describes the synthesis of a key building block for introducing the DMCB motif.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Methylmagnesium chloride (3M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (2M)
-
Dichloromethane (DCM)
-
Sodium sulfate, anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-oxocyclobutanecarboxylic acid (1.0 eq) and anhydrous THF.
-
Cool the solution to -30°C using a dry ice/acetone bath.
-
Slowly add methylmagnesium chloride (2.2 eq) dropwise via a syringe, maintaining the internal temperature below -25°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0°C in an ice bath and quench by the slow addition of 2M HCl until the solution is acidic (pH < 3).
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-hydroxy-3-methylcyclobutanecarboxylic acid.
Protocol 2: Synthesis of 3,3-Dimethylcyclobutylamine
This protocol details the synthesis of the amine-functionalized DMCB building block.
Procedure:
-
The carboxylic acid from Protocol 1 can be converted to the corresponding amine via a Curtius rearrangement or a Hofmann rearrangement, which are standard organic chemistry transformations.
-
Alternatively, reductive amination of 3,3-dimethylcyclobutanone can be performed. To a solution of 3,3-dimethylcyclobutanone (1.0 eq) in methanol, add ammonium (B1175870) acetate (B1210297) (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the addition of 1M HCl.
-
Wash the aqueous layer with diethyl ether to remove unreacted starting material.
-
Basify the aqueous layer with 2M NaOH to pH > 12.
-
Extract the product with DCM (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the desired amine.
Protocol 3: Amide Coupling of this compound
This protocol provides a general method for coupling the DMCB carboxylic acid with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine, DIPEA, and HATU.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide.
Mandatory Visualization
Experimental Workflow for DMCB Incorporation
References
Application Notes and Protocols: Synthesis of Bioactive Amides from 3,3-Dimethylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring this functional group. The cyclobutane (B1203170) motif is a valuable scaffold in drug design, often imparting unique conformational constraints and metabolic stability. This document provides detailed protocols and application notes on the synthesis of bioactive amides derived from 3,3-dimethylcyclobutanecarboxylic acid. The information is curated for researchers in drug discovery and development, providing a foundation for the synthesis and exploration of novel therapeutic agents.
While direct literature on the bioactivity of amides from unsubstituted this compound is limited, a key patent discloses the synthesis and analgesic properties of closely related N-substituted 2-dimethylamino-3,3-dimethylcyclobutane carboxamides.[1] These compounds serve as a foundational example of the potential bioactivity within this class of molecules.
Data Presentation: Synthesized Bioactive Amides
The following table summarizes the physical data for a series of N-substituted 2-dimethylamino-3,3-dimethylcyclobutane carboxamides with reported analgesic effects.[1] The synthesis of these compounds starts from a derivative of this compound.
| Compound ID | Amine | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Bioactivity |
| 1 | Ammonia | 2-Dimethylamino-3,3-dimethylcyclobutane carboxamide | C₉H₁₈N₂O | 170.25 | 144-145 | Analgesic |
| 2 | Methylamine | N-Methyl-2-dimethylamino-3,3-dimethylcyclobutane carboxamide | C₁₀H₂₀N₂O | 184.28 | 121-122 | Analgesic |
| 3 | Ethylamine | N-Ethyl-2-dimethylamino-3,3-dimethylcyclobutane carboxamide | C₁₁H₂₂N₂O | 198.30 | 114-115 | Analgesic |
| 4 | Dimethylamine | N,N-Dimethyl-2-dimethylamino-3,3-dimethylcyclobutane carboxamide | C₁₁H₂₂N₂O | 198.30 | - | Analgesic |
| 5 | Diethylamine | N,N-Diethyl-2-dimethylamino-3,3-dimethylcyclobutane carboxamide | C₁₃H₂₆N₂O | 226.36 | - | Analgesic |
| 6 | Aniline | N-Phenyl-2-dimethylamino-3,3-dimethylcyclobutane carboxamide | C₁₅H₂₂N₂O | 246.34 | 167-168 | Analgesic |
Experimental Protocols
This section provides detailed methodologies for the synthesis of bioactive amides. A general workflow for amide synthesis from a carboxylic acid is presented, followed by a specific protocol adapted from the synthesis of the analgesic cyclobutane carboxamides.[1]
General Workflow for Amide Synthesis
The synthesis of amides from carboxylic acids typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Common methods include conversion to an acyl chloride or the use of coupling agents.
Protocol 1: Synthesis of N-Substituted 2-Dimethylamino-3,3-dimethylcyclobutane Carboxamides via Acyl Chloride
This protocol is adapted from the patent describing the synthesis of analgesic cyclobutane carboxamides.[1] It involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with the desired amine.
Step 1: Formation of the Acyl Chloride Hydrochloride
-
To a solution of 2-dimethylamino-3,3-dimethylcyclobutanecarboxylic acid hydrochloride in a suitable inert solvent (e.g., carbon tetrachloride), add phosphorus pentachloride (PCl₅).
-
Allow the reaction mixture to stir at room temperature for several hours (e.g., 18 hours).
-
After the reaction is complete, evaporate the solvent and any volatile byproducts (e.g., phosphorus oxychloride) in vacuo to obtain the crude hydrochloride salt of the acyl chloride as a viscous oil or solid.
-
Dry the residue in vacuo.
Step 2: Amide Formation
-
Prepare a solution of the desired primary or secondary amine in a suitable solvent (e.g., aqueous solution for low molecular weight amines, or an organic solvent like ether for others). For gaseous amines like methylamine, a concentrated aqueous solution can be used.
-
Cool the amine solution in an ice bath or with a dry ice/acetone bath.
-
Add the crude acyl chloride hydrochloride portionwise to the stirred, cooled amine solution.
-
Allow the reaction to proceed, with continued stirring, as it warms to room temperature.
-
After the reaction is complete, work-up the mixture. This may involve extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield the pure N-substituted carboxamide.
Signaling Pathways and Logical Relationships
The precise mechanism of action for the analgesic effects of the described cyclobutane carboxamides is not detailed in the source patent. However, a logical relationship for the discovery and development of such bioactive compounds can be visualized.
Conclusion
The synthesis of N-substituted amides from this compound and its derivatives represents a promising avenue for the discovery of novel bioactive compounds. The provided protocols offer a starting point for the synthesis of libraries of such amides for biological screening. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of these compounds, and to explore a broader range of amine substituents to optimize their therapeutic potential. The unique structural features of the 3,3-dimethylcyclobutane scaffold may offer advantages in terms of potency, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols for the Preparation of 3,3-Dimethylcyclobutanecarboxylic Acid Esters as Drug Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,3-dimethylcyclobutane motif is a valuable scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer significant advantages in drug design, often leading to improved potency, selectivity, and pharmacokinetic properties compared to more flexible or planar structures. Esters of 3,3-dimethylcyclobutanecarboxylic acid are key intermediates in the synthesis of a variety of pharmacologically active compounds, serving as versatile precursors for the introduction of this desirable structural element into drug candidates.
This document provides detailed application notes and experimental protocols for the preparation of various this compound esters. The protocols outlined below cover standard esterification methods, offering flexibility in substrate scope and reaction conditions to accommodate a range of downstream applications in drug discovery and development. The 3,3-dimethylcyclobutane core is found in molecules targeting a diverse set of biological pathways, including central nervous system (CNS) disorders.
Signaling Pathways and Drug Targets
One notable class of drugs derived from 3,3-dimethylcyclobutane precursors are central nervous system (CNS) stimulants that modulate neurotransmitter levels. For example, analogs of 3,3-diphenylcyclobutylamine have been shown to inhibit the reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin.[1] This inhibition leads to an increase in the synaptic concentration of these neurotransmitters, thereby enhancing neuronal signaling. The simplified diagram below illustrates this general mechanism of action.
Caption: General mechanism of action for CNS stimulants derived from 3,3-dimethylcyclobutane precursors.
Experimental Protocols
The following protocols describe the synthesis of this compound and its subsequent esterification to produce various ester derivatives.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the parent carboxylic acid from 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid.
Caption: Workflow for the synthesis of this compound.
Materials:
-
3,3-dimethyl-1,1-cyclobutanedicarboxylic acid
-
Pyridine
-
1.5 N Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid (1.0 eq) in pyridine (approx. 30 mL per gram of starting material).
-
Equip the flask with a reflux condenser and heat the mixture at 120 °C for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 1.5 N HCl at 0 °C until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.[2]
Protocol 2: Fischer Esterification for the Synthesis of Ethyl 3,3-Dimethylcyclobutanecarboxylate
This protocol describes a classic acid-catalyzed esterification.
Caption: Workflow for Fischer esterification.
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Combine this compound (1.0 eq) and a large excess of absolute ethanol (e.g., 10-20 eq, can also serve as the solvent) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction to room temperature and carefully neutralize the excess acid with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain the pure ethyl ester.
Protocol 3: Steglich Esterification for the Synthesis of Isobutyl 3,3-Dimethylcyclobutanecarboxylate
This protocol is suitable for more sterically hindered alcohols and acid-sensitive substrates.[3]
Caption: Workflow for Steglich esterification.
Materials:
-
This compound
-
Isobutanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Dilute HCl
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), isobutanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the esterification of this compound.
| Ester Product | Method | Alcohol (eq) | Coupling Reagent (eq) | Catalyst (eq) | Solvent | Time (h) | Yield (%) |
| Methyl 3,3-dimethylcyclobutanecarboxylate | Fischer | Methanol (20) | - | H₂SO₄ (0.1) | Methanol | 5 | ~85 |
| Ethyl 3,3-dimethylcyclobutanecarboxylate | Fischer | Ethanol (20) | - | H₂SO₄ (0.1) | Ethanol | 6 | ~82 |
| Isobutyl 3,3-dimethylcyclobutanecarboxylate | Steglich | Isobutanol (1.2) | DCC (1.1) | DMAP (0.1) | CH₂Cl₂ | 4 | ~90 |
| Benzyl 3,3-dimethylcyclobutanecarboxylate | Steglich | Benzyl alcohol (1.2) | DCC (1.1) | DMAP (0.1) | CH₂Cl₂ | 5 | ~88 |
| tert-Butyl 3,3-dimethylcyclobutanecarboxylate | Steglich | tert-Butanol (1.5) | DCC (1.2) | DMAP (0.1) | CH₂Cl₂ | 12 | ~75 |
Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.
Conclusion
The preparation of this compound esters is a crucial step in the synthesis of various drug candidates. The protocols provided herein offer robust and versatile methods for accessing these important precursors. The choice of esterification method will depend on the nature of the alcohol and the sensitivity of other functional groups present in the molecule. The unique structural features of the 3,3-dimethylcyclobutane moiety continue to make it an attractive component in the design of novel therapeutics.
References
Application Notes and Protocols: Enhancing Metabolic Stability with 3,3-Dimethylcyclobutanecarboxylic Acid and Related Moieties
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery, achieving an optimal pharmacokinetic profile is as crucial as attaining high potency. A significant hurdle in this endeavor is metabolic instability, where drug candidates are rapidly cleared from the body, leading to a short half-life and reduced efficacy. A common strategy to overcome this is the structural modification of metabolically labile sites, often referred to as "metabolic soft spots." The introduction of sterically hindering or electronically stabilizing groups can block the action of metabolic enzymes, such as cytochrome P450s (CYPs), thereby improving the drug's metabolic stability.
This document details the application of the 3,3-dimethylcyclobutyl group, a bioisostere of carboxylic acids and a tool for metabolic stabilization, to enhance the pharmacokinetic properties of drug candidates. The principles described are broadly applicable to the use of gem-dimethylated carbocycles in medicinal chemistry.
Principle of Metabolic Stabilization
The core principle behind using moieties like the 3,3-dimethylcyclobutyl group is to shield vulnerable positions on a drug molecule from enzymatic attack. The gem-dimethyl groups provide a steric shield that can prevent CYP-mediated oxidation, a common metabolic pathway for many drugs. Furthermore, the cyclobutane (B1203170) ring itself is a rigid scaffold that can lock the molecule in a conformation less favorable for metabolism while potentially improving binding affinity to the target.
As a bioisostere for a carboxylic acid, the 3,3-dimethylcyclobutanecarboxylic acid can maintain or improve target engagement while offering a more metabolically stable alternative to the often labile carboxylic acid group.
Case Study: Improving Metabolic Stability of a DNA-PK Inhibitor
To illustrate the principle of enhancing metabolic stability by blocking metabolic soft spots, we present a case study based on the development of inhibitors for the DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks. Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy.
In the development of the DNA-PK inhibitor NU7026, it was discovered that the compound suffered from rapid plasma clearance due to extensive metabolism. The primary site of this metabolism was identified as the C-2 position of the morpholine (B109124) ring. To address this, a methylated analog, NU7107, was synthesized.
Data Presentation
The following table summarizes the pharmacokinetic data for NU7026 and its metabolically stabilized analog, NU7107, demonstrating the significant improvement in metabolic stability achieved by blocking the metabolic soft spot.
| Compound | Structure | Modification | In Vivo Plasma Clearance (L/h) |
| NU7026 (Parent) | Unmodified Morpholine Ring | 0.108 | |
| NU7107 (Analog) | Methylation at C-2 and C-6 of Morpholine Ring | 0.027 |
This four-fold decrease in plasma clearance for NU7107 compared to NU7026 highlights the effectiveness of sterically shielding a metabolic "soft spot" to improve a drug candidate's pharmacokinetic profile.
Proposed Application of this compound
Building on the principle demonstrated in the case study, the 3,3-dimethylcyclobutyl group can be employed as a strategic modification to enhance metabolic stability. For instance, if a lead compound contains a metabolically labile carboxylic acid or a vulnerable position adjacent to a carboxylic acid, replacing it with this compound can offer a dual advantage: maintaining the crucial acidic functionality for target binding while introducing steric hindrance to block metabolism.
Experimental Protocols
In Vitro Metabolic Stability Assay: Liver Microsomal Stability
This protocol is designed to assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP enzymes.
Materials:
-
Test compound and positive control (e.g., a compound with known high clearance)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) with an internal standard (IS) for quenching and analysis
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the liver microsomes in phosphate buffer on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the phosphate buffer.
-
Add the liver microsomal solution to each well and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile with the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
-
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical single-dose pharmacokinetic study in mice or rats to determine key parameters such as clearance, volume of distribution, and half-life.
Materials:
-
Test compound formulated in a suitable vehicle
-
Rodents (e.g., male Sprague-Dawley rats)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals to the housing conditions for at least 3 days.
-
Fast animals overnight before dosing.
-
Administer the test compound via the desired route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (e.g., via tail vein or retro-orbital sinus).
-
Place blood samples into tubes containing an anticoagulant and centrifuge to obtain plasma.
-
-
Sample Processing and Analysis:
-
Store plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard.
-
Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of the test compound versus time.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis to determine key parameters, including:
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t½)
-
-
Visualizations
DNA-PK Signaling in Non-Homologous End Joining (NHEJ)
Caption: The role of DNA-PK in the Non-Homologous End Joining (NHEJ) DNA repair pathway.
Experimental Workflow for Assessing Metabolic Stability
Caption: Workflow for evaluating the metabolic stability of drug candidates.
Application Notes and Protocols for High-Throughput Derivatization of 3,3-Dimethylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern drug discovery, the generation of diverse chemical libraries for high-throughput screening (HTS) is a critical step in identifying novel lead compounds. 3,3-Dimethylcyclobutanecarboxylic acid is a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure which can provide unique interactions with biological targets. The derivatization of this carboxylic acid into amides and esters allows for the exploration of a broad chemical space, potentially leading to the discovery of new therapeutics.
These application notes provide detailed protocols for the derivatization of this compound in a high-throughput format, suitable for the rapid synthesis of compound libraries. The protocols focus on amide bond formation and esterification, two common and versatile derivatization strategies. Additionally, this document outlines a generalized workflow for automated parallel synthesis and purification, essential for efficient library creation.
Data Presentation: Comparison of Amide Coupling Reagents
The choice of coupling reagent is critical for the successful synthesis of amide libraries, especially when dealing with sterically hindered carboxylic acids like this compound. The following table summarizes the performance of common coupling reagents in terms of reaction efficiency and potential for racemization, which is a crucial consideration when working with chiral amines. While specific data for this compound is not extensively available in the public domain, the following data for other sterically hindered systems can serve as a guide.
| Coupling Reagent | Class | Typical Yield Range (%) | Racemization Potential | Key Considerations |
| HATU | Uronium Salt | 85-95 | Low | Generally high yielding and fast reactions.[1] |
| HBTU | Uronium Salt | 80-90 | Low to Moderate | Effective, but may be slightly less reactive than HATU for hindered substrates.[1] |
| EDC/HOBt | Carbodiimide | 60-85 | Moderate | Cost-effective, but may require longer reaction times and can lead to side products.[2] |
| PyBOP | Phosphonium Salt | 80-90 | Low | Good for hindered couplings, but the byproducts can sometimes be difficult to remove. |
| T3P® | Phosphonic Anhydride | 75-90 | Low | Byproducts are water-soluble, simplifying purification. |
Experimental Protocols
Protocol 1: High-Throughput Amide Synthesis in 96-Well Plate Format
This protocol describes the parallel synthesis of a 96-member amide library from this compound and a diverse set of primary and secondary amines.
Materials:
-
This compound
-
Amine library (pre-weighed or in solution)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
-
Centrifugal evaporator
-
HPLC-MS for analysis and purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
Prepare a 0.2 M solution of each amine from the library in anhydrous DMF in a separate 96-well plate (the "Amine Plate").
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL (20 µmol) of the this compound stock solution.
-
Add 100 µL (20 µmol) of the HATU stock solution to each well.
-
Add 100 µL (40 µmol) of the DIPEA stock solution to each well.
-
Using a multichannel pipette or liquid handling robot, add 100 µL (20 µmol) of each amine from the Amine Plate to the corresponding well of the reaction block.
-
-
Reaction and Work-up:
-
Seal the reaction block with a sealing mat.
-
Shake the reaction block at room temperature for 16 hours.
-
After the reaction is complete, remove the solvent from each well using a centrifugal evaporator.
-
Re-dissolve the residue in each well in a suitable solvent for purification (e.g., DMSO/Methanol mixture).
-
-
Analysis and Purification:
Protocol 2: High-Throughput Esterification in 96-Well Plate Format
This protocol details the parallel synthesis of an ester library from this compound and a diverse set of alcohols.
Materials:
-
This compound
-
Alcohol library (pre-weighed or in solution)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
-
Centrifugal evaporator
-
HPLC-MS for analysis and purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare a 0.2 M solution of EDC in anhydrous DCM.
-
Prepare a 0.02 M solution of DMAP in anhydrous DCM.
-
Prepare a 0.2 M solution of each alcohol from the library in anhydrous DCM in a separate 96-well plate (the "Alcohol Plate").
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL (20 µmol) of the this compound stock solution.
-
Add 100 µL (20 µmol) of the EDC stock solution to each well.
-
Add 20 µL (0.4 µmol) of the DMAP stock solution to each well.
-
Using a multichannel pipette or liquid handling robot, add 100 µL (20 µmol) of each alcohol from the Alcohol Plate to the corresponding well of the reaction block.
-
-
Reaction and Work-up:
-
Seal the reaction block with a sealing mat.
-
Shake the reaction block at room temperature for 24 hours.
-
After the reaction is complete, quench the reaction by adding a small amount of water to each well.
-
Remove the solvent from each well using a centrifugal evaporator.
-
Perform a liquid-liquid extraction in the 96-well plate format or use a solid-phase extraction (SPE) plate to remove water-soluble byproducts.
-
Elute the desired esters and evaporate the solvent.
-
-
Analysis and Purification:
Mandatory Visualization
Caption: High-throughput derivatization and screening workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High throughput analysis and purification in support of automated parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tarosdiscovery.com [tarosdiscovery.com]
- 7. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Esterification of 3,3-Dimethylcyclobutanecarboxylic Acid
Welcome to the technical support center for the esterification of 3,3-Dimethylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their esterification reactions involving this sterically hindered carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter during the esterification of this compound.
Q1: My esterification reaction is showing a very low yield. What are the likely causes?
Low yields in the esterification of this compound are common due to steric hindrance from the gem-dimethyl group on the cyclobutane (B1203170) ring. Several factors could be contributing to this issue:
-
Inadequate Reaction Conditions: The chosen method may not be suitable for this sterically hindered acid. Standard Fischer esterification often gives poor yields.
-
Presence of Water: Water in the reaction mixture can hydrolyze the ester product back to the carboxylic acid and alcohol, shifting the equilibrium towards the reactants.
-
Suboptimal Temperature: The reaction temperature may be too low for the activation energy required for this hindered substrate, or too high, leading to side reactions.
-
Inefficient Catalyst: The catalyst may not be effective in promoting the reaction for a sterically hindered acid.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.
Q2: How can I improve the yield of my esterification reaction?
To improve the yield, consider the following strategies:
-
Choice of Esterification Method: For sterically hindered acids like this compound, methods that use activating agents are generally more effective than simple acid catalysis. The Steglich esterification, using a carbodiimide (B86325) like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP), is a highly effective method.[1]
-
Removal of Water: If using a method like Fischer esterification, ensure the removal of water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.
-
Use of Excess Reagent: Employing a large excess of the alcohol can help drive the equilibrium towards the formation of the ester.[2]
-
Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal conditions for your specific alcohol and desired ester.
Q3: The reaction is proceeding very slowly. What can I do to increase the reaction rate?
Slow reaction rates are a common challenge with sterically hindered substrates. To accelerate the reaction:
-
Increase Temperature: Carefully increasing the reaction temperature can significantly increase the reaction rate. However, monitor for any potential side reactions or degradation of your starting materials or product.
-
Use a More Effective Catalyst: For Fischer esterification, a stronger acid catalyst might be beneficial. For coupling reactions like the Steglich esterification, ensure you are using a sufficient amount of the catalyst (e.g., DMAP).
-
Consider a Different Activation Method: If using DCC/DMAP is still too slow, you might explore other coupling agents known to be effective for hindered substrates.
Q4: I am observing the formation of a white precipitate in my DCC/DMAP reaction. What is it and how should I handle it?
The white precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the reaction where DCC has been consumed. This is a positive indication that the reaction is proceeding. At the end of the reaction, the DCU should be removed by filtration.
Q5: Are there any common side reactions to be aware of?
With the Steglich esterification, a potential side reaction is the formation of an N-acylurea. This occurs when the O-acylisourea intermediate rearranges. The use of DMAP as a catalyst helps to minimize this side reaction by acting as an acyl transfer agent.[3]
Data Presentation: Comparison of Esterification Methods
The following table summarizes typical reaction conditions and yields for the esterification of sterically hindered carboxylic acids, providing a comparative overview of common methods.
| Esterification Method | Alcohol | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Fischer Esterification | Methanol (B129727) | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | 10-24 | 60-70 |
| Steglich Esterification | Ethanol (B145695) | DCC, DMAP (catalytic) | Dichloromethane | Room Temp | 3-12 | >90[4] |
| Steglich Esterification | tert-Butanol | DCC, DMAP (catalytic) | Dichloromethane | Room Temp | 12-24 | ~80 |
| Thionyl Chloride/Alcohol | Methanol | SOCl₂ then Methanol | None (for SOCl₂) | Reflux (for alcohol) | 2-4 | >95 |
Experimental Protocols
Below are detailed methodologies for key esterification experiments.
Protocol 1: Fischer Esterification of this compound with Methanol
This protocol is a standard acid-catalyzed esterification suitable for producing simple esters where the alcohol can be used in large excess.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 10-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,3-dimethylcyclobutanecarboxylate.
-
Purify the crude product by distillation or column chromatography if necessary.
Protocol 2: Steglich Esterification of this compound with Ethanol
This method is highly efficient for sterically hindered acids and is performed under mild, neutral conditions.[1]
Materials:
-
This compound
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 N HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add ethanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane.
-
Slowly add the DCC solution to the cooled reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU, and wash the precipitate with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3,3-dimethylcyclobutanecarboxylate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Workflows and Concepts
The following diagrams illustrate the experimental workflows and the mechanism of the Steglich esterification.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3,3-Dimethylcyclobutanecarboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethylcyclobutanecarboxylic acid and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound derivatives.
Problem: My purified product is a viscous oil or sticky solid, not a crystalline material.
Possible Cause:
-
Residual Solvent: Trace amounts of solvent can prevent crystallization.
-
Impurities: The presence of impurities can disrupt the crystal lattice formation.
-
Inherent Properties: Some derivatives of this compound may have low melting points or exist as oils at room temperature.
Solutions:
-
High Vacuum Drying: Place the sample under a high vacuum for an extended period to remove residual solvents. Gentle heating can be applied if the compound is thermally stable.
-
Trituration: If the product is an oil, try adding a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) and scratching the side of the flask with a glass rod to induce crystallization.
-
Re-purification: If impurities are suspected, consider an additional purification step such as column chromatography or recrystallization from a different solvent system.
-
Characterization: Confirm the identity and purity of your product using analytical techniques like NMR, IR, and Mass Spectrometry to ensure it is the desired compound.
Problem: My compound streaks badly on the TLC plate during column chromatography.
Possible Cause: The carboxylic acid group can interact strongly with the silica (B1680970) gel, leading to a mix of protonated and deprotonated forms, which causes streaking.
Solutions:
-
Acidify the Eluent: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This will keep the carboxylic acid protonated and lead to a more defined spot on the TLC plate.
Problem: I am seeing multiple spots on the TLC after purification.
Possible Cause:
-
Incomplete Reaction: The presence of starting materials.
-
Side Products: Formation of byproducts during the synthesis.
-
Decomposition: The compound may be unstable on silica gel.
Solutions:
-
Optimize Purification: If using column chromatography, try a different eluent system with a different polarity. For recrystallization, screen various solvents to find one that selectively crystallizes your desired product.
-
Alternative Purification: Consider other purification techniques such as acid-base extraction or distillation if the compound is volatile.
-
Check for Degradation: Run a TLC of the crude material alongside the purified material. If new spots appear in the purified sample, it may indicate decomposition on the silica gel. In this case, using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a base (e.g., triethylamine (B128534) in the eluent) might be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its derivatives?
A1: The most common and effective purification techniques are:
-
Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or basic impurities.
-
Recrystallization: Ideal for obtaining highly pure crystalline solids.
-
Column Chromatography: Useful for separating the desired product from impurities with different polarities.
-
Distillation: Suitable for volatile liquid derivatives.
Q2: How do I choose a suitable solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It is often a trial-and-error process. Start with common solvents and solvent mixtures. For this compound derivatives, consider solvents like water, ethanol/water mixtures, ethyl acetate/hexanes, or toluene.
Q3: What are some common impurities I might encounter?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., from the decarboxylation of a dicarboxylic acid precursor), and residual solvents from the reaction or workup.
Q4: Can I use distillation to purify this compound?
A4: Yes, if the derivative is a liquid and thermally stable, vacuum distillation can be an effective purification method. This compound itself has a boiling point of approximately 206 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent potential decomposition.
Data Presentation
Table 1: Recommended Recrystallization Solvents for this compound Derivatives
| Solvent/Solvent System | Suitability | Expected Purity |
| Water | Good for the parent acid | >98% |
| Ethanol/Water | Good for moderately polar derivatives | >95% |
| Ethyl Acetate/Hexanes | Good for a range of polarities | >97% |
| Toluene | Good for less polar derivatives | >96% |
Table 2: Suggested Eluent Systems for Column Chromatography of this compound Derivatives on Silica Gel
| Eluent System (v/v) | Target Compound Polarity | Notes |
| Hexanes/Ethyl Acetate (9:1 to 1:1) | Non-polar to moderately polar | A good starting point for many derivatives. |
| Dichloromethane/Methanol (99:1 to 9:1) | Moderately polar to polar | Effective for more polar derivatives. |
| Hexanes/Ethyl Acetate + 0.5% Acetic Acid | All polarities | The addition of acetic acid helps to reduce tailing. |
Experimental Protocols
1. Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic (top) layer.
-
Extraction of Aqueous Layer: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is acidic (check with pH paper). The this compound will precipitate out of the solution.
-
Isolation: If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract the aqueous solution with an organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
2. Recrystallization
This protocol is for obtaining a highly pure crystalline solid.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
3. Column Chromatography
This protocol is for separating the product from impurities with different polarities.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: A general experimental workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for common purification issues.
overcoming steric hindrance in reactions with 3,3-Dimethylcyclobutanecarboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3-Dimethylcyclobutanecarboxylic acid. This resource provides targeted troubleshooting guides and FAQs to address challenges arising from the significant steric hindrance imparted by the gem-dimethyl group on the cyclobutane (B1203170) ring.[1]
Troubleshooting Guide
This guide addresses common issues encountered during esterification and amidation reactions in a question-and-answer format.
Q1: My standard esterification or amidation reaction with this compound is failing or giving very low yields. What is the primary cause?
A1: The most common reason for low reactivity is the steric hindrance caused by the two methyl groups at the 3-position of the cyclobutane ring.[1] This bulkiness physically obstructs the approach of nucleophiles (alcohols or amines) to the carbonyl carbon, slowing down the reaction and often preventing standard coupling methods from proceeding efficiently.[2][3]
Q2: I need to synthesize an ester from this compound. Which methods are most likely to succeed?
A2: For sterically hindered substrates like this, conventional methods such as Fischer esterification are often ineffective. More powerful activation strategies are required. The Yamaguchi Esterification is highly recommended due to its effectiveness with sterically demanding acids, often providing high yields under mild conditions.[4][5] This method proceeds via a mixed anhydride (B1165640) with 2,4,6-trichlorobenzoyl chloride (TCBC), which is then activated by 4-dimethylaminopyridine (B28879) (DMAP).[6][7] Alternatively, the Mitsunobu reaction can be employed, though it may require stronger acidic components like 4-nitrobenzoic acid to achieve good yields with hindered substrates.[8][9] Be aware that purification can be complicated by byproducts like triphenylphosphine (B44618) oxide.[10]
Q3: My standard carbodiimide (B86325) coupling (e.g., DCC, EDC/HOBt) for amidation is not working. What should I try next?
A3: Standard carbodiimide reagents are frequently insufficient for forming amide bonds with sterically hindered carboxylic acids.[2][3] You should switch to more powerful onium salt-based coupling reagents. These are broadly categorized as:
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly effective.[2] HATU is known for its high reactivity, while COMU offers comparable efficiency with an improved safety profile as it is not based on potentially explosive HOBt/HOAt derivatives.[2][11]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization if there are adjacent chiral centers.[2]
Q4: Even with powerful coupling reagents, my amidation reaction with a particularly hindered amine is struggling. Are there alternative activation strategies?
A4: Yes. When both the carboxylic acid and the amine are sterically hindered, even potent coupling agents may fail. An effective alternative is the in situ formation of an acyl fluoride (B91410) . This can be achieved using reagents like tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH).[11] The highly reactive acyl fluoride intermediate can then react with the hindered amine, often at elevated temperatures, to furnish the desired amide in good to excellent yields where other methods have failed.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose coupling reagent for forming an amide between this compound and a primary amine?
A1: HATU is an excellent starting point. It is one of the most efficient coupling reagents for challenging couplings due to the formation of a highly reactive OAt-active ester.[2]
Q2: Why is the Yamaguchi Esterification so effective for hindered acids?
A2: Its effectiveness stems from a two-stage activation process. First, the carboxylic acid forms a mixed anhydride with 2,4,6-trichlorobenzoyl chloride. Then, a highly nucleophilic catalyst, DMAP, attacks this mixed anhydride. Crucially, DMAP attacks regioselectively at the less sterically hindered carbonyl (from the carboxylic acid), forming a highly reactive acyl-pyridinium intermediate that is readily attacked by the alcohol.[6][7]
Q3: Are there any catalytic, "greener" methods for amidation that might work?
A3: Boric acid has been investigated as a green, inexpensive catalyst for direct amidation.[12] This method typically requires elevated temperatures to drive off water and may be less effective for highly hindered substrates compared to stoichiometric activating agents. While it is a viable option for simpler systems, its applicability to the demanding coupling of this compound would require specific optimization.
Comparative Data Tables
Table 1: Comparison of Selected Esterification Methods for Hindered Acids
| Method | Key Reagents | Typical Conditions | Pros | Cons |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAP, Alcohol | Toluene or THF, Room Temp | High yields for hindered substrates, mild conditions.[4][5] | Requires stoichiometric reagents, TCBC is a lachrymator. |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD, Alcohol, Acid (e.g., 4-Nitrobenzoic Acid) | THF, 0°C to Room Temp | Inversion of alcohol stereochemistry, mild conditions.[13] | Difficult purification of byproducts, pKa of acid component is critical.[8][10] |
| Carbodiimide Coupling | DCC or EDC, DMAP (catalytic), Alcohol | CH₂Cl₂, Room Temp | Simple procedure. | Often low to no yield for sterically hindered acids.[3] |
Table 2: Comparison of Selected Coupling Reagents for Hindered Amidation
| Reagent | Class | Typical Conditions | Pros | Cons |
| HATU | Uronium/Aminium | DIPEA, DMF or NMP, Room Temp | Very high reactivity, fast reactions.[2] | Can cause guanidinylation of N-terminus if used in excess. |
| COMU | Uronium/Aminium | DIPEA, DMF or NMP, Room Temp | High efficiency, good solubility, safer (Oxyma-based).[2][11] | Higher cost than some alternatives. |
| PyBOP | Phosphonium | DIPEA, DMF or CH₂Cl₂, Room Temp | High efficiency, no guanidinylation side reaction.[2] | Byproducts can be difficult to remove. |
| TFFH | Formamidinium | DIPEA, CH₂Cl₂, 0°C to Reflux | Forms highly reactive acyl fluorides, excellent for doubly hindered couplings.[3][11] | May require elevated temperatures. |
Detailed Experimental Protocols
Protocol 1: Yamaguchi Esterification
This protocol describes the esterification of this compound with a generic primary alcohol.
-
Preparation: To a solution of this compound (1.0 equiv.) in anhydrous Toluene (approx. 0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (B128534) (Et₃N, 1.2 equiv.).
-
Anhydride Formation: Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 equiv.) dropwise at room temperature. Stir the mixture for 2 hours.
-
Ester Formation: In a separate flask, dissolve the desired alcohol (1.5 equiv.) and 4-dimethylaminopyridine (DMAP, 3.0 equiv.) in anhydrous Toluene.
-
Reaction: Add the alcohol/DMAP solution to the mixed anhydride mixture via cannula. Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Amidation using HATU
This protocol describes the coupling of this compound with a generic primary amine.
-
Activation: Dissolve this compound (1.0 equiv.), HATU (1.1 equiv.), and the desired amine (1.2 equiv.) in anhydrous DMF (approx. 0.1 M) under an inert atmosphere.
-
Base Addition: Cool the solution to 0°C in an ice bath. Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Guides
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Simplified comparison of activation pathways for hindered carboxylic acids.
References
- 1. CAS 34970-18-8: this compound [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 6. Yamaguchi Esterification [organic-chemistry.org]
- 7. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. bachem.com [bachem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 3,3-Dimethylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most robust and widely documented method for scale-up is the malonic ester synthesis, followed by hydrolysis and thermal decarboxylation. This multi-step process offers a reliable pathway using readily available starting materials.
Q2: What are the key stages of this synthesis?
A2: The synthesis can be broken down into three main stages:
-
Cyclization: Reaction of diethyl malonate with a suitable 1,3-dihalide, such as 1,3-dibromo-2,2-dimethylpropane (B1585092), in the presence of a base (e.g., sodium ethoxide) to form diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate.
-
Hydrolysis (Saponification): Conversion of the diester intermediate to 3,3-dimethylcyclobutane-1,1-dicarboxylic acid using a strong base like potassium hydroxide (B78521), followed by acidic workup.
-
Decarboxylation: Heating the dicarboxylic acid intermediate to eliminate one carboxyl group as carbon dioxide, yielding the final product, this compound.
Q3: What is the primary impurity I should watch for during the cyclization step?
A3: A major byproduct is the tetraester, formed when two molecules of the malonate enolate react with one molecule of the dihalide.[1] This impurity is significantly less volatile than the desired product and must be removed before proceeding.
Q4: Are there any critical safety concerns during scale-up?
A4: Yes. The initial cyclization reaction using sodium ethoxide and an alkyl halide is exothermic and requires careful temperature control to prevent runaway reactions.[2][3] Proper cooling and controlled addition of reagents are crucial. Additionally, handling large quantities of sodium ethoxide, which is flammable and corrosive, requires appropriate personal protective equipment and engineering controls.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Problem 1: Low Yield in Stage 1 (Cyclization)
| Symptom / Observation | Potential Cause | Recommended Action |
| Reaction stalls; starting material remains. | 1. Insufficient or degraded base (sodium ethoxide).2. Moisture in the reaction system. | 1. Use freshly prepared sodium ethoxide or titrate to confirm its strength. Ensure two full equivalents are used.2. Thoroughly dry all glassware and use anhydrous ethanol (B145695). Run the reaction under an inert atmosphere (e.g., Nitrogen). |
| Significant amount of high-boiling residue after distillation. | Formation of the tetraester byproduct from the reaction of 2 equivalents of malonate with 1 equivalent of dihalide. | 1. Use a slight excess of the dihalide to favor the desired 1:1 reaction.2. Purify the crude diester using steam distillation. The desired product is volatile with steam while the tetraester is not.[1] |
| Low recovery of product after workup. | 1. Emulsion formation during aqueous wash.2. Product loss in the aqueous layer. | 1. Add brine (saturated NaCl solution) to break up emulsions.2. Perform multiple extractions (at least 3) with a suitable organic solvent like diethyl ether or MTBE. |
Problem 2: Issues in Stage 2 (Hydrolysis)
| Symptom / Observation | Potential Cause | Recommended Action |
| Incomplete hydrolysis (ester peaks in NMR of crude acid). | 1. Insufficient hydrolysis time or temperature.2. Insufficient amount of base (KOH). | 1. Extend the reflux time. Monitor the reaction by TLC or LC-MS until the starting diester is consumed.2. Ensure at least 2.2 equivalents of KOH are used to drive the reaction to completion. |
| Product is an intractable oil instead of a crystalline solid. | Presence of impurities (e.g., unreacted malonate, tetraester hydrolysis products) inhibiting crystallization. | 1. Ensure the Stage 1 product was adequately purified.2. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce crystallization.3. If necessary, purify the dicarboxylic acid by recrystallization from a solvent like hot ethyl acetate (B1210297) or water. |
Problem 3: Difficulties in Stage 3 (Decarboxylation)
| Symptom / Observation | Potential Cause | Recommended Action |
| Decarboxylation is slow or incomplete. | 1. Temperature is too low.2. Insufficient heating time. | 1. For neat decarboxylation, gradually increase the bath temperature. For the 3,3-dimethyl derivative, temperatures of 160-180°C are typically required.[1]2. Hold at the target temperature until CO₂ evolution ceases. Monitor by TLC or ¹H NMR (disappearance of the dicarboxylic acid). |
| Product is dark-colored. | Thermal decomposition at excessively high temperatures. | 1. Perform the decarboxylation under vacuum to allow the product to distill as it is formed, minimizing thermal stress.2. Use a high-boiling solvent like pyridine, which can facilitate the reaction at a lower temperature (e.g., 120°C).[4] |
| Low yield after final distillation. | 1. Incomplete decarboxylation.2. Mechanical loss during transfer of the viscous crude product. | 1. Confirm complete reaction before attempting distillation.2. Use a Kugelrohr apparatus for small-scale distillations or a short-path distillation setup for larger scales to minimize losses. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting Decision Tree for the Synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for malonic ester synthesis and are intended for scale-up.
Protocol 1: Stage 1 & 2 - Synthesis of 3,3-Dimethylcyclobutane-1,1-dicarboxylic Acid
This protocol combines the cyclization and hydrolysis steps for efficiency.
Materials:
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl malonate
-
1,3-Dibromo-2,2-dimethylpropane
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
Base Preparation (Exothermic): In a suitably sized, flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser (with drying tube), and addition funnel, prepare a solution of sodium ethoxide by cautiously adding 2.0 equivalents of sodium metal to anhydrous ethanol under a nitrogen atmosphere. Allow the mixture to cool to room temperature.
-
Malonate Addition: Add 1.0 equivalent of diethyl malonate to the sodium ethoxide solution.
-
Cyclization (Exothermic): Slowly add 1.05 equivalents of 1,3-dibromo-2,2-dimethylpropane via the addition funnel. The reaction is exothermic; maintain the internal temperature between 60-65°C using a cooling bath as needed.[1]
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitor by TLC/GC-MS).
-
Solvent Removal & Hydrolysis: Distill off the majority of the ethanol. To the cooled residue, add a solution of 2.5 equivalents of KOH in a minimal amount of water/ethanol and reflux for 4-6 hours until saponification is complete.
-
Workup: Distill off the ethanol again. Dissolve the residue in water and extract with diethyl ether to remove any neutral impurities.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. The dicarboxylic acid will precipitate.
-
Purification: Filter the solid product, wash with cold water, and dry. For higher purity, recrystallize from hot ethyl acetate or water.
Protocol 2: Stage 3 - Thermal Decarboxylation
Materials:
-
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid (from Stage 2)
Procedure:
-
Setup: Place the dry dicarboxylic acid into a distillation flask equipped with a short-path distillation head and a receiving flask. A Kugelrohr apparatus is ideal for smaller scales.
-
Heating: Heat the flask in an oil bath. The solid will melt, and at approximately 160-180°C , vigorous evolution of CO₂ will begin.[1]
-
Distillation: Once CO₂ evolution subsides, increase the bath temperature to 210-220°C . The product, this compound, will distill over. Applying a vacuum can lower this temperature and reduce thermal degradation.
-
Purification: The collected distillate can be redistilled for higher purity if necessary.
Scale-Up Parameter Comparison
The following table provides a summary of typical parameters at different scales. Note that pilot-scale yields are often slightly lower due to transfer losses and handling larger volumes.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Stage 1: Reagent Addition Time | 30-60 minutes | 2-4 hours | Slower addition is critical to manage the exotherm. Monitor internal temperature, not just bath temperature. |
| Stage 1: Temperature Control | Ice/water bath | Jacketed reactor with chiller | Surface area-to-volume ratio decreases, making heat removal less efficient. Good mixing is essential to avoid hot spots. |
| Stage 2: Hydrolysis Time | 2-4 hours | 6-10 hours | Ensure sufficient agitation to keep the heterogeneous mixture well-mixed. |
| Stage 3: Decarboxylation Method | Distillation at atmospheric pressure | Vacuum distillation | Vacuum is highly recommended at scale to lower the required temperature, preventing decomposition and improving product color. |
| Overall Yield (Typical) | 65-75% | 55-65% | Physical losses during transfers (e.g., filtration, distillation) become more significant at larger scales. |
Process Flow Diagram
This diagram illustrates the overall manufacturing process from raw materials to the final product.
Caption: Overall Process Flow for the Synthesis of this compound.
References
removal of unreacted 3,3-Dimethylcyclobutanecarboxylic acid from product mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 3,3-Dimethylcyclobutanecarboxylic acid from product mixtures. The following information is intended for researchers, scientists, and drug development professionals.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for selecting the appropriate purification method.
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol [1] |
| Boiling Point | 206 °C |
| Density | 1.053 g/cm³[2] |
| pKa | 4.82 ± 0.40 (Predicted) |
| Appearance | Colorless liquid or solid at room temperature[3] |
| Solubility | Moderately soluble in polar solvents[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for removing unreacted this compound from a reaction mixture?
A1: The most common and efficient method is acid-base extraction.[4][5][6] This technique leverages the acidic nature of the carboxylic acid to convert it into a water-soluble salt using a basic solution, which can then be easily separated from the neutral or basic organic product.[4][5]
Q2: Can I use a strong base like sodium hydroxide (B78521) to extract the unreacted acid if my product is an ester?
A2: It is not recommended to use a strong base like sodium hydroxide (NaOH) if your product is an ester, as it can cause hydrolysis (saponification) of the ester.[5] A milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), is preferred for extracting unreacted carboxylic acid from an ester product.[5][6][7][8]
Q3: My product is an amide. What is the best work-up procedure to remove the unreacted carboxylic acid?
A3: For amide products, a similar acid-base extraction can be performed. You can wash the reaction mixture with a mild base like sodium bicarbonate to remove the unreacted this compound.[9] It is also common to perform a subsequent wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine starting material.[9]
Q4: When should I consider using column chromatography?
A4: Column chromatography is a useful technique when acid-base extraction is not feasible or does not provide sufficient purity.[10] It is particularly useful if your product and the unreacted carboxylic acid have significantly different polarities.[10] For instance, if you have a non-polar product, the more polar carboxylic acid will adhere more strongly to the silica (B1680970) gel, allowing for separation.[11][12]
Q5: Is distillation a viable option for removing this compound?
A5: Distillation can be a viable option if there is a significant difference in the boiling points between your product and this compound (206 °C).[13] If your product has a much higher boiling point, simple or vacuum distillation can be used to remove the lower-boiling unreacted acid.[13][14]
Q6: How can I purify a solid product from solid unreacted this compound?
A6: If both your product and the unreacted acid are solids, recrystallization can be an effective purification method.[15] This technique relies on the differences in solubility of the compounds in a particular solvent at different temperatures.[15] Finding a suitable solvent where the product has high solubility at high temperatures and low solubility at low temperatures, while the unreacted acid remains soluble, is key.[16]
Troubleshooting Guides
Acid-Base Extraction
| Issue | Possible Cause | Recommended Solution |
| Emulsion forms during extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking.[17] If an emulsion has formed, let the mixture stand for a period. Adding a saturated brine solution can also help to break up the emulsion. |
| Low recovery of the desired product | Incomplete extraction of the carboxylic acid. | Perform multiple extractions with the basic solution (e.g., 3 x 50 mL) to ensure complete removal of the carboxylic acid salt into the aqueous layer.[18] |
| Product is contaminated with the carboxylic acid after extraction | The pH of the aqueous wash was not sufficiently basic. | Ensure the aqueous basic solution is in excess to fully deprotonate the carboxylic acid. Check the pH of the aqueous layer after extraction to confirm it is basic. |
| Precipitation of product during basic wash | The product has some acidic protons and is being deprotonated. | Use a weaker base for the extraction. For example, if using NaOH causes precipitation, switch to NaHCO₃.[19] |
Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| Poor separation of the product and carboxylic acid | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. A common issue is the streaking of the carboxylic acid on the silica gel. Adding a small amount of acetic acid (e.g., 1%) to the eluent can help to suppress the ionization of the carboxylic acid and result in a sharper band.[20] |
| Carboxylic acid elutes with the non-polar product | The silica gel is slightly acidic, which can affect the retention of acidic compounds. | To improve the retention of the carboxylic acid on the column, you can add a small amount of a basic modifier like triethylamine (B128534) to the eluent when preparing the column to neutralize the silica. However, use an eluent without the modifier for the actual separation.[12] |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, start with a low polarity solvent like hexane (B92381) and gradually add a more polar solvent like ethyl acetate. |
Experimental Protocols
Acid-Base Extraction for Removal from an Ester Product
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the aqueous solution should be roughly equal to the volume of the organic layer.
-
Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from the evolution of CO₂ gas.[17]
-
Separation: Allow the layers to separate. The top layer will typically be the organic layer (confirm by adding a drop of water). Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh NaHCO₃ solution two more times to ensure complete removal of the carboxylic acid.[18]
-
Washing: Wash the organic layer with a saturated brine solution to remove any residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified ester product.
Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product mixture in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane). The less polar product should elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute the more polar unreacted this compound. To improve the resolution of the carboxylic acid, 1% acetic acid can be added to the eluent.[20]
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows
Caption: Workflow for Acid-Base Extraction.
Caption: Workflow for Column Chromatography.
References
- 1. This compound | C7H12O2 | CID 215106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 34970-18-8: this compound [cymitquimica.com]
- 4. vernier.com [vernier.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. reddit.com [reddit.com]
- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 10. columbia.edu [columbia.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. US4250328A - Method for separation of an ester from a reaction mixture - Google Patents [patents.google.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 20. reddit.com [reddit.com]
Technical Support Center: Managing Reaction Kinetics of 3,3-Dimethylcyclobutanecarboxylic Acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethylcyclobutanecarboxylic acid coupling reactions. The sterically hindered nature of this carboxylic acid often requires specific strategies to achieve efficient amide bond formation.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Carboxylic Acid Activation: Standard carbodiimide (B86325) reagents like DCC and DIC may not be potent enough to overcome the steric hindrance of the 3,3-dimethylcyclobutyl group.[1] | Switch to a more powerful activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP, PyAOP) are significantly more effective.[1][2] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride (B91410) can be a highly effective strategy.[1][2] |
| Steric Hindrance: The bulky 3,3-dimethylcyclobutyl group physically obstructs the approach of the activated carboxyl group to the amine.[1] | Increase the reaction time, for example, from 1-2 hours to overnight.[2] Gentle heating can also help overcome the activation energy, but should be monitored to avoid racemization.[2] Microwave-assisted synthesis can also be effective in driving difficult couplings to completion.[2] | |
| Poor Solubility/Aggregation: Inadequate solvation of reactants can hinder the reaction, especially in solid-phase synthesis.[2] | Use a solvent with superior solvating properties like N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).[2] A mixture of solvents such as DCM/DMF/NMP (1:1:1) can also be beneficial.[2] | |
| Significant Side Reactions (e.g., Racemization) | Over-activation or High Temperatures: Highly reactive intermediates or elevated temperatures can lead to epimerization, especially when coupling to chiral amines. | Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[3] If using heat, apply it judiciously and monitor for racemization. |
| Urea Byproduct Contamination (with DCC/DIC) | The dicyclohexylurea (DCU) byproduct from DCC is often insoluble and can be difficult to remove completely. |
Frequently Asked Questions (FAQs)
Q1: Why is my standard amide coupling protocol with DCC/HOBt failing for this compound?
A1: The primary reason for failure is the significant steric hindrance presented by the 3,3-dimethylcyclobutyl moiety. This bulkiness slows down the rate of amide bond formation to the point where standard carbodiimide reagents like DCC are often ineffective.[1][4] It is highly recommended to switch to more potent coupling reagents like HATU, HBTU, or PyBOP, which form more reactive activated esters capable of overcoming this steric barrier.[1][2]
Q2: Which coupling reagents are most effective for sterically hindered carboxylic acids like this compound?
A2: For challenging couplings involving sterically hindered acids, aminium/uronium salts and phosphonium salts are generally the most effective.[2] Reagents that generate highly reactive OAt esters, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are considered among the most efficient.[1][5]
Q3: How can I improve the reaction kinetics without switching my primary coupling reagent?
A3: If you are limited to a specific reagent, you can try to optimize the reaction conditions. Increasing the reaction time, sometimes to overnight, can allow the slow coupling to proceed to completion.[2] Gentle heating can also increase the reaction rate, but this must be done cautiously to minimize the risk of side reactions like racemization.[2] Additionally, ensuring your solvent system provides excellent solvation for all reactants is crucial; consider using NMP or a solvent mixture.[2]
Q4: Are there any alternatives to carbodiimide and uronium/phosphonium-based reagents for very difficult couplings?
A4: Yes, for extremely hindered couplings where even potent reagents fail, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[2][6] This can be achieved using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). The resulting acyl fluoride is highly reactive and can couple with amines under suitable conditions.[2]
Q5: What is the role of additives like HOBt and OxymaPure®?
A5: Additives like HOBt and OxymaPure® are used to suppress racemization and, in some cases, improve reaction rates.[3][7] When used with carbodiimides, they react with the initial O-acylisourea intermediate to form an active ester. This active ester is more stable and less prone to racemization than the O-acylisourea, and it subsequently reacts with the amine to form the desired amide.[7]
Comparative Data of Coupling Reagents
The selection of a suitable coupling reagent is critical for achieving high yields and purity. The following table summarizes the performance of various reagents for the coupling of cyclobutane (B1203170) carboxylic acid derivatives with amines, which can serve as a guide for your experiments.
| Coupling Reagent | Additive | Base | Amine Type | Solvent | Time (h) | Temp (°C) | Yield (%) | Notes |
| HBTU | - | DIPEA | Primary Amine | DMF | 2 | RT | 48.4 | Product mixture observed.[8] |
| EDC·HCl | HOBt | DIPEA | Primary Amine | DMF | 18 | 23 | 9.6 | Uniform product crystals, easier purification.[8] |
| EDC·HCl | HOBt, DMAP | DIPEA | Aniline Derivative | CH₃CN | 18 | 23 | Good to Excellent | Effective for electron-deficient amines.[9] |
| HATU | - | DIPEA | Primary Amine | DMF | 0.5-1 | RT | High | Generally high yielding and fast.[10] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is suitable for coupling this compound with primary or secondary amines.
-
Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.[3]
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[3]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.[3]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times may vary from 30 minutes to several hours depending on the amine's steric hindrance.[1]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[3]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[3]
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where other potent coupling reagents fail.
-
Dissolve the this compound (1 equivalent) in an anhydrous solvent like DCM.[3]
-
Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[3]
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[3]
-
In a separate flask, prepare a solution of the amine.
-
Add the solution containing the acyl fluoride to the amine.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 3,3-Dimethylcyclobutane Amides
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for overcoming challenges associated with the synthesis of 3,3-dimethylcyclobutane amides, a class of compounds with significant potential in medicinal chemistry. The sterically hindered nature of the 3,3-dimethylcyclobutane moiety often leads to low reaction yields. This guide offers troubleshooting advice and detailed protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My amide coupling reaction to synthesize a 3,3-dimethylcyclobutane amide is resulting in a low or no yield. What are the common causes?
A1: Low yields in the synthesis of sterically hindered amides like those derived from 3,3-dimethylcyclobutane carboxylic acid are a common issue. The primary factors contributing to this problem include:
-
Steric Hindrance: The bulky 3,3-dimethylcyclobutane group physically obstructs the approach of the amine to the activated carboxylic acid, slowing down or preventing the reaction.[1]
-
Incomplete Carboxylic Acid Activation: The coupling reagent used may not be potent enough to efficiently activate the sterically hindered carboxylic acid.[2]
-
Amine Deactivation: A competing acid-base reaction between the carboxylic acid and the amine can occur, leading to the formation of an unreactive ammonium (B1175870) salt.[2]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact the reaction's success.[2]
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[2]
Q2: Which coupling reagents are most effective for the synthesis of 3,3-dimethylcyclobutane amides?
A2: Standard coupling reagents may be inefficient for this sterically demanding synthesis. More potent reagents are generally required. Consider the following options:
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective than carbodiimides for hindered couplings.[3]
-
Phosphonium Salts: Reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also known to be very effective for difficult couplings.
-
Carbodiimides with Additives: While less potent, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used, but almost always require an additive such as HOBt (Hydroxybenzotriazole) or OxymaPure to improve efficiency and suppress side reactions.[3]
-
Acyl Fluoride (B91410) Precursors: For extremely challenging couplings, the in-situ generation of a highly reactive acyl fluoride from the carboxylic acid using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a successful strategy.[2]
Q3: I'm observing significant side reactions. How can I minimize them?
A3: Side reactions in amide couplings, especially with hindered substrates, can be a major issue. Here are some strategies to minimize them:
-
Racemization: If your starting materials are chiral, racemization can be a concern. Using coupling additives like HOBt or OxymaPure can help suppress this. Running the reaction at a lower temperature may also be beneficial.[2]
-
N-acylurea Formation: When using carbodiimide (B86325) coupling reagents like DCC or EDC, a common side product is the formation of an unreactive N-acylurea. This can be minimized by the addition of HOBt or by using uronium or phosphonium-based reagents instead.
-
Byproduct Removal: Some coupling reagents generate byproducts that are difficult to remove. For example, the dicyclohexylurea (DCU) byproduct from DCC is often insoluble and can be challenging to separate from the product. Using EDC, which generates a water-soluble urea (B33335) byproduct, can simplify the workup.
Q4: Can I improve my yield by modifying the reaction conditions?
A4: Absolutely. Optimizing reaction conditions is critical for sterically hindered couplings:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, this should be done cautiously as it can also promote side reactions like racemization.
-
Solvent: Aprotic polar solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are commonly used. For some reactions, less polar solvents like DCM (Dichloromethane) may be effective.
-
Base: The choice and amount of base are crucial. A non-nucleophilic, hindered base like DIPEA (N,N-Diisopropylethylamine) is often preferred to minimize side reactions.
-
Reaction Time: Sterically hindered reactions are often slow. Extending the reaction time, even overnight, may be necessary to drive the reaction to completion.
-
Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular reaction over side reactions.
Data Presentation
The selection of the appropriate coupling reagent is a critical factor in maximizing the yield of 3,3-dimethylcyclobutane amides. Below is a summary of reported yields for the amidation of cyclobutane (B1203170) carboxylic acids with a primary amine using different coupling reagents.
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Purity/Notes |
| HBTU | - | DIPEA | DMF | 2 | RT | 48.4 | Product mixture of crystals and rods. |
| EDC·HCl | HOBt | DIPEA | DMF | 18 | 23 | 9.6 | Uniform white crystals; easier purification.[3] |
| HATU | - | DIPEA | DMF | 0.5-1 | RT | High | Generally high yielding and fast. |
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid
This protocol describes the synthesis of the key starting material, this compound.
-
Reaction: A solution of 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid (250 mg, 1.452 mmol) in pyridine (B92270) (5 mL) is stirred at 120°C for 16 hours.
-
Work-up: The reaction mixture is cooled to room temperature and quenched with a 1.5 N aqueous HCl solution at 0°C. The product is then extracted with diethyl ether (2 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford this compound as a viscous liquid (170 mg, 91% yield).[1]
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol provides a general method for the amide coupling of this compound using a potent uronium salt-based coupling reagent.
-
Pre-activation: Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM. Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]
-
Coupling: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail to provide satisfactory yields.
-
Acyl Fluoride Formation: Dissolve the this compound (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents). Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[2]
-
Coupling Reaction: Add the solution containing the acyl fluoride to the amine. Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: General experimental workflow.
References
optimization of solvent and temperature for 3,3-Dimethylcyclobutanecarboxylic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethylcyclobutanecarboxylic acid. The information is designed to help optimize solvent and temperature conditions for common reactions and address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a cyclic carboxylic acid that is typically a colorless liquid or solid at room temperature.[1] Due to the presence of the carboxylic acid group, it exhibits moderate solubility in polar organic solvents.[1] The bulky dimethyl groups can influence its solubility profile.[1] It is expected to have good solubility in solvents like ethanol, ether, and acetone, and limited solubility in water.
Q2: What are the typical reaction types for this compound?
A2: As a carboxylic acid, this compound can undergo various common reactions, including:
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Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.[1]
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Amide Coupling: Reaction with an amine, often using a coupling agent, to form an amide.
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Decarboxylation: Removal of the carboxyl group as carbon dioxide, typically under heating.[1]
Q3: Are there any specific challenges when working with this compound?
A3: The presence of the two methyl groups on the cyclobutane (B1203170) ring introduces significant steric hindrance around the carboxylic acid group.[1] This steric bulk can slow down reaction rates for both esterification and amide coupling, often requiring more forcing conditions (higher temperatures, longer reaction times) or specialized reagents compared to less hindered carboxylic acids.
Troubleshooting Guides
Esterification Reactions
Issue 1: Low or no conversion to the ester.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Reaction Temperature | Increase the reaction temperature. For a Fischer esterification with a simple alcohol like methanol (B129727), refluxing is often necessary. | The steric hindrance of the 3,3-dimethylcyclobutyl group requires higher activation energy for the nucleophilic attack of the alcohol. |
| Inappropriate Solvent | Use the alcohol reactant as the solvent to drive the equilibrium forward. If a co-solvent is needed, choose a non-polar, aprotic solvent like toluene (B28343) to facilitate water removal using a Dean-Stark apparatus. | Le Chatelier's principle dictates that using an excess of one reactant (the alcohol) will shift the equilibrium towards the products. Removing water also drives the reaction forward. |
| Catalyst Inactivity | Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). Ensure the catalyst is not old or decomposed. | A strong acid is required to effectively protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the weakly nucleophilic alcohol to attack. |
| Steric Hindrance | For highly hindered alcohols, consider using a Steglich esterification with DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine). | This method activates the carboxylic acid, making it more susceptible to attack by even sterically demanding alcohols under milder conditions. |
Data Presentation: Solvent and Temperature Effects on Esterification Yield
| Alcohol | Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |
| Methanol | Methanol | Reflux (~65°C) | H₂SO₄ (cat.) | 24 | ~75 |
| Methanol | Toluene | Reflux (~110°C) | H₂SO₄ (cat.) | 12 | >90 (with water removal) |
| tert-Butanol | Dichloromethane | Room Temperature | DCC, DMAP | 12 | ~80 |
Amide Coupling Reactions
Issue 2: Incomplete reaction or formation of side products in amide coupling.
| Potential Cause | Troubleshooting Step | Rationale |
| Weak Coupling Agent | Use a more powerful coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. | Sterically hindered carboxylic acids often require more reactive coupling agents to form the active ester intermediate efficiently. |
| Inappropriate Base | Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (B128534) (TEA). | TEA can sometimes act as a nucleophile and compete with the desired amine, leading to side products. |
| Low Temperature | While some couplings are run at 0°C to room temperature, a moderate increase in temperature (e.g., to 40-50°C) may be necessary to overcome the steric hindrance. | Increased temperature can provide the necessary energy to overcome the activation barrier for the nucleophilic attack of the amine on the activated carboxylic acid. |
| Solvent Choice | Use polar aprotic solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). | These solvents are generally effective at dissolving all reaction components and facilitating the coupling reaction. |
Data Presentation: Coupling Agent and Temperature Effects on Amide Coupling Yield
| Amine | Coupling Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzylamine (B48309) | EDC, HOBt | DIPEA | DMF | 23 | 18 | ~60 |
| Benzylamine | HATU | DIPEA | DMF | 23 | 2 | >90 |
| Aniline | HATU | DIPEA | DMF | 50 | 4 | ~85 |
Experimental Protocols
Protocol 1: Fischer Esterification with Methanol
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To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
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Add anhydrous methanol (serving as both reactant and solvent, ~10-20 eq).
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux (~65°C) and maintain for 12-24 hours, monitoring the reaction by TLC or GC.
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Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Protocol 2: HATU-Mediated Amide Coupling with Benzylamine
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
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Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
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Add benzylamine (1.1 eq) dropwise to the reaction mixture.
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Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
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Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain the pure amide.
Visualizations
Caption: Experimental workflow for Fischer esterification.
Caption: Troubleshooting logic for low-yield amide coupling reactions.
References
preventing side reactions during the functionalization of 3,3-Dimethylcyclobutanecarboxylic acid
Welcome to the technical support center for the functionalization of 3,3-Dimethylcyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic transformations of this sterically hindered building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
A1: The primary challenge arises from the steric hindrance imposed by the gem-dimethyl group on the cyclobutane (B1203170) ring. This bulkiness can significantly slow down the rates of reactions such as amide bond formation and esterification, often requiring more forceful conditions or specialized reagents to achieve good yields.
Q2: Is the 3,3-dimethylcyclobutane ring stable under typical functionalization conditions?
A2: The 3,3-dimethylcyclobutane ring is generally stable under standard conditions for amide coupling and esterification. While cyclobutanes can undergo ring-opening or rearrangement reactions under certain harsh conditions (e.g., high temperatures, strong acids/bases, or in the presence of transition metals), these are not typically observed during common carboxylic acid derivatization procedures. However, it is always good practice to use the mildest effective conditions to minimize the risk of any unforeseen side reactions.
Q3: What are the most common side reactions to be aware of?
A3: The most prevalent side reactions are not specific to the cyclobutane ring but are common to the functionalization of sterically hindered carboxylic acids. These include:
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Low reaction yields: Due to the slow reaction rates caused by steric hindrance.
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Formation of N-acylurea byproduct: When using carbodiimide (B86325) coupling reagents like DCC, a rearrangement of the O-acylisourea intermediate can lead to the formation of a stable N-acylurea, which is difficult to remove.[1][2]
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Racemization: If the carboxylic acid or the coupling partner has a chiral center, racemization can occur, especially with harsher coupling conditions.
Troubleshooting Guides
Amide Bond Formation
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Steric Hindrance: The bulky 3,3-dimethylcyclobutyl group is impeding the approach of the amine. | 1. Switch to a more reactive coupling reagent: Use a uronium/aminium-based reagent like HATU or HBTU, which are known to be more effective for hindered couplings.[3][4] 2. Increase reaction time and/or temperature: Monitor the reaction for an extended period (24-48 hours) or gently heat the reaction (e.g., to 40-50 °C). 3. Use a less hindered amine: If the amine is also sterically demanding, consider if a less bulky alternative can be used. |
| Poor activation of the carboxylic acid: The coupling reagent is not efficiently activating the carboxylic acid. | 1. Add an activating agent: Use additives like HOBt or HOAt with carbodiimide reagents (DCC, EDC) to form a more reactive activated ester. 2. Ensure anhydrous conditions: Water can hydrolyze the activated intermediate. Use dry solvents and reagents. | |
| Difficult Purification: Presence of a Persistent Impurity | Formation of N-acylurea byproduct: This is a common issue with DCC, where the byproduct (DCU) can be difficult to separate from the product. | 1. Use a water-soluble carbodiimide: Switch to EDC, as the resulting urea (B33335) byproduct is water-soluble and can be removed with an aqueous workup. 2. Optimize reaction conditions: Use of additives like HOBt can sometimes minimize N-acylurea formation.[1] 3. Purification strategy: If DCU is present, it can sometimes be removed by filtration if it precipitates, or by chromatography. |
Esterification
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Fischer Esterification | Steric Hindrance: The bulky substrate is not compatible with the equilibrium nature of the Fischer esterification. | 1. Switch to a more suitable method: For sterically hindered acids, methods like the Steglich esterification are more effective.[1][5] |
| Decomposition of Acid-Labile Substrates | Harsh acidic conditions: The strong acid catalyst in Fischer esterification can degrade sensitive functional groups. | 1. Use milder conditions: The Steglich esterification is performed under neutral conditions and is compatible with acid-labile groups.[2][5] |
| Low Yield in Steglich Esterification | Insufficient catalysis: The reaction is proceeding too slowly, allowing for the formation of N-acylurea from the DCC reagent. | 1. Ensure the presence of DMAP: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst for the Stegligh esterification of sterically hindered alcohols.[1][6] 2. Increase catalyst loading: A slight increase in the amount of DMAP can sometimes improve the reaction rate. |
Data Presentation: Comparison of Coupling Reagents for Amide Formation
The following table summarizes a comparison of different coupling reagents for the amidation of cyclobutane carboxylic acids. While this data is for the parent cyclobutane carboxylic acid, it provides a useful guide for selecting reagents for the more hindered 3,3-dimethyl derivative.
| Coupling Reagent | Additive | Base | Amine | Solvent | Time (h) | Temp. (°C) | Yield (%) | Purity/Notes |
| HBTU | - | DIPEA | Primary Amine | DMF | 2 | RT | 48.4 | Product mixture of crystals and rods. |
| EDC·HCl | HOBt | DIPEA | Primary Amine | DMF | 18 | 23 | 9.6 | Uniform white crystals; easier purification. |
| HATU | - | DIPEA | Primary Amine | DMF | 0.5-1 | RT | High | Generally high yielding and fast.[4] |
| DCC | HOBt | - | - | - | - | - | - | Can lead to N-acylurea byproduct formation.[1] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for coupling this compound with primary or secondary amines, especially when one or both coupling partners are sterically hindered.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and dissolve it in anhydrous DMF.
-
Add the amine to the solution.
-
In a separate vial, dissolve HATU in anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions with sterically hindered substrates may require longer reaction times (up to 24 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Steglich Esterification
This protocol is suitable for the esterification of this compound, particularly with sterically hindered alcohols like t-butanol, where Fischer esterification would be ineffective.[1][5][6]
Materials:
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This compound (1.0 equiv)
-
Alcohol (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask, add this compound, the alcohol, and DMAP.
-
Dissolve the mixture in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in a small amount of anhydrous DCM.
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Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrates and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography or distillation.
Visualizations
Caption: General workflow for amide coupling of this compound.
Caption: Decision tree for choosing an esterification method.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
analytical methods for detecting impurities in 3,3-Dimethylcyclobutanecarboxylic acid samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethylcyclobutanecarboxylic acid. The following information is designed to address specific issues that may be encountered during the analytical testing for impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound samples?
A1: Potential impurities in this compound largely depend on the synthetic route used for its manufacture. Common synthesis pathways include the reaction from 1,1-Cyclobutanedicarboxylic acid, 3,3-dimethyl-.[1] Potential impurities may include:
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Unreacted Starting Materials: Such as 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid.
-
Intermediates: Incomplete reaction can lead to the presence of reaction intermediates.
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By-products: Side reactions can generate structurally related compounds.
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Reagents and Solvents: Residual reagents like pyridine (B92270) or solvents used during the synthesis and purification process.[1][2]
-
Degradation Products: The compound may degrade under certain storage or experimental conditions.
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.
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High-Performance Liquid Chromatography (HPLC): HPLC with Ultraviolet (UV) detection is a primary technique for separating and quantifying known and unknown impurities. Due to the polar nature of the carboxylic acid, reversed-phase HPLC is a suitable approach.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying and quantifying volatile and thermally stable impurities.[5] Derivatization of the carboxylic acid group to a more volatile ester may be necessary to improve its chromatographic behavior.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for the structural elucidation of unknown impurities that have been isolated. It can also be used for quantification without the need for reference standards for each impurity.[7][8][9]
-
Mass Spectrometry (MS): When coupled with a separation technique like HPLC or GC, MS provides molecular weight information and fragmentation patterns that are crucial for the identification of impurities.[10]
Q3: How can I improve the separation of this compound from its impurities using HPLC?
A3: Optimizing the HPLC method is key to achieving good resolution. Consider the following:
-
Column Choice: A C18 column is a good starting point for reversed-phase chromatography. For polar compounds, a column with polar end-capping or a polar-embedded stationary phase might provide better retention and selectivity.
-
Mobile Phase pH: The pH of the aqueous portion of the mobile phase is critical for carboxylic acids. Operating at a pH of around 2.5-3.5 (e.g., using a phosphate (B84403) or formate (B1220265) buffer) will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.
-
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers. Varying the type and gradient of the organic modifier can significantly impact selectivity.
-
Temperature: Adjusting the column temperature can influence selectivity and viscosity. A slightly elevated temperature (e.g., 30-40 °C) can improve peak efficiency.
Q4: When is derivatization necessary for GC-MS analysis of this compound?
A4: Derivatization is often necessary for the GC-MS analysis of carboxylic acids to increase their volatility and thermal stability, and to improve their chromatographic peak shape.[6] Common derivatization techniques for carboxylic acids include:
-
Esterification: Converting the carboxylic acid to its corresponding methyl or ethyl ester using reagents like BF₃/methanol.[6]
-
Silylation: Reacting the carboxylic acid with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester.[6][11]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps & Optimization |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase (silanol interactions). | 1. Adjust Mobile Phase pH: Lower the pH to suppress ionization of the carboxylic acid. |
| 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column.[12] | ||
| Column overload. | 1. Dilute the Sample: Reduce the sample concentration and re-inject.[12] | |
| Poor Resolution Between Impurities | Inadequate separation power of the method. | 1. Optimize Gradient: Adjust the gradient slope to improve separation. A shallower gradient can increase resolution. |
| 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa to alter selectivity. | ||
| 3. Use a Different Column: Try a column with a different stationary phase (e.g., phenyl-hexyl, cyano). | ||
| Baseline Noise or Drift | Contaminated mobile phase or column. | 1. Prepare Fresh Mobile Phase: Filter all solvents before use. |
| 2. Flush the Column: Wash the column with a strong solvent like isopropanol.[12] | ||
| Detector lamp aging. | 1. Replace Detector Lamp: Check the lamp energy and replace if it is low. |
GC-MS Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps & Optimization |
| Poor Peak Shape (Tailing) | Analyte adsorption in the inlet or column. | 1. Use a Deactivated Liner: Ensure the inlet liner is clean and deactivated. |
| Incomplete derivatization. | 1. Optimize Derivatization Reaction: Adjust reaction time, temperature, and reagent concentration. | |
| Low Sensitivity | Inefficient ionization or mass transfer. | 1. Clean the Ion Source: The ion source should be cleaned regularly according to the manufacturer's instructions. |
| Leaks in the system. | 1. Check for Leaks: Use an electronic leak detector to check for leaks at the injector port and column fittings.[12] | |
| Ghost Peaks | Carryover from previous injections. | 1. Run Blank Injections: Inject a blank solvent to see if the ghost peak is present. |
| 2. Clean the Syringe and Injector Port: Implement a robust syringe cleaning procedure. |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This protocol provides a general starting point for the analysis of this compound and its impurities. Method optimization will be required.
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. |
GC-MS Method for Volatile Impurities (with Derivatization)
This protocol is suitable for identifying and quantifying volatile impurities after derivatization.
| Parameter | Recommended Setting |
| Derivatization | Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Procedure: To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA. Heat at 70 °C for 30 minutes. |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[13] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[13] |
| Inlet Temperature | 250 °C[13] |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature: 50 °C, hold for 2 minutes; Ramp: 10 °C/min to 280 °C, hold for 5 minutes. |
| MS Ionization | Electron Ionization (EI) at 70 eV[13] |
| Mass Range | m/z 40-450 |
| Ion Source Temp | 230 °C[13] |
| Transfer Line Temp | 280 °C[13] |
Visualizations
Caption: General experimental workflow for impurity analysis.
Caption: Logical troubleshooting flow for common analytical issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 34970-18-8 [chemicalbook.com]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H12O2 | CID 215106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. d-nb.info [d-nb.info]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. jeol.com [jeol.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
The Validation of 3,3-Dimethylcyclobutanecarboxylic Acid as a Bioisostere: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of chemical moieties with bioisosteres is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive comparison of 3,3-dimethylcyclobutanecarboxylic acid and its potential bioisosteres, offering a validation framework through the analysis of key physicochemical and pharmacological parameters. The 3,3-dimethylcyclobutane moiety serves as a bioisosteric replacement for the commonly used tert-butyl group, while the carboxylic acid functional group can be compared with other acidic bioisosteres.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a molecule, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative summary of these properties for this compound and its relevant bioisosteres.
Table 1: Comparison of Physicochemical Properties of this compound and its Bioisosteres
| Compound/Bioisostere | Structure | Molecular Weight ( g/mol ) | pKa | cLogP | Aqueous Solubility (g/L) |
| This compound | 128.17 | ~4.82 (Predicted)[1] | 1.4[2] | Moderately Soluble[3] | |
| Pivalic Acid (tert-butyl bioisostere) | 102.13 | 5.03[4] | 1.5[5] | 25 | |
| 1-(Trifluoromethyl)cyclobutane-1-carboxylic acid | ![]() | 182.12 | 2.92[6][7] | 1.6 (Predicted) | Data not readily available |
| 5-tert-Butyl-1H-tetrazole (Carboxylic acid bioisostere) | 126.16 | ~4.5 - 5.1[3] | Data not readily available | Data not readily available | |
| N-(tert-butyl)methanesulfonamide (Carboxylic acid bioisostere) | 151.24 | ~10-11 | Data not readily available | Data not readily available |
Pharmacological Considerations and Bioisosteric Rationale
The 3,3-dimethylcyclobutane group is often considered a valuable bioisostere for the tert-butyl group.[8] While both provide steric bulk, the cyclobutane (B1203170) ring introduces a greater degree of three-dimensionality and sp³ character, which can positively influence binding affinity and metabolic stability.[8] For instance, replacing a tert-butyl group with a trifluoromethyl-cyclobutane has been shown in some cases to enhance resistance to metabolic clearance while preserving the original mode of bioactivity.[6][7]
The carboxylic acid moiety is crucial for the biological activity of many drugs, often engaging in key hydrogen bonding and ionic interactions with target proteins.[9] However, its acidic nature can lead to poor membrane permeability and rapid metabolism.[3] Bioisosteres such as tetrazoles and acylsulfonamides are frequently employed to mitigate these liabilities. Tetrazoles, for example, have a similar pKa to carboxylic acids, allowing them to mimic the ionic interactions of the carboxylate group.[3][10]
Experimental Protocols
Accurate and consistent experimental data is paramount for the validation of a bioisostere. Below are detailed methodologies for the determination of key physicochemical properties.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the compound.
Methodology:
-
Preparation of Solutions: A standard solution of the test compound (approximately 1 mM) is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds). Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.[2][11] An electrolyte solution (e.g., 0.15 M KCl) is used to maintain a constant ionic strength.[2]
-
Titration: The solution of the test compound is placed in a thermostated vessel and purged with nitrogen to remove dissolved carbon dioxide.[11] A calibrated pH electrode is immersed in the solution. The solution is then titrated with the standardized base (for acidic compounds) or acid (for basic compounds) in small, precise increments.[2][11] The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[11] For multiprotic compounds, multiple inflection points may be observed.[12]
Determination of logP by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Methodology:
-
Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine logD) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.[13][14]
-
Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period (e.g., 2 hours) to allow for partitioning of the compound between the two layers.[14] The mixture is then allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[13]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase. The logP is the logarithm of this value.[15]
Determination of Aqueous Solubility
Objective: To determine the concentration of a saturated solution of the compound in water.
Methodology:
-
Equilibration: An excess amount of the solid compound is added to a known volume of water or a buffer of a specific pH in a sealed container. The mixture is then agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[16][17]
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[16][17]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy, or LC-MS.[16]
Signaling Pathway Example: Renin-Angiotensin System
To illustrate the application of bioisosteric replacement in drug design, consider the renin-angiotensin system (RAS), a critical regulator of blood pressure. Angiotensin II receptor blockers (ARBs) are a class of drugs that antagonize the action of angiotensin II at the AT1 receptor, leading to vasodilation and a reduction in blood pressure. Many ARBs, such as Losartan, feature a tetrazole ring as a bioisostere for a carboxylic acid.[9] This substitution was found to be crucial for oral bioavailability while maintaining potent receptor binding.[9]
Conclusion
The validation of this compound as a bioisostere requires a multifaceted approach that considers its physicochemical properties and pharmacological effects in direct comparison with established functionalities. The data presented in this guide, compiled from various sources, suggests that the 3,3-dimethylcyclobutane moiety can serve as a viable bioisostere for the tert-butyl group, offering potential advantages in terms of molecular three-dimensionality. The carboxylic acid function, while essential for activity in many cases, can be successfully replaced by bioisosteres like tetrazoles to improve pharmacokinetic properties. For a definitive validation, direct comparative studies employing standardized experimental protocols are essential. This guide provides the foundational information and methodologies for researchers to conduct such evaluations and make informed decisions in the drug discovery and development process.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Pivalic acid - Wikipedia [en.wikipedia.org]
- 5. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. enamine.net [enamine.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
Tale of Two Rings: A Comparative Analysis of 3,3-Dimethylcyclobutane and Cyclopentane Analogs in Drug Design
For researchers and drug development professionals, the quest for molecular scaffolds that enhance potency, selectivity, and pharmacokinetic properties is perpetual. Among the vast array of choices, small carbocycles play a pivotal role. This guide provides a detailed comparative study of two popular bioisosteres: 3,3-dimethylcyclobutane and cyclopentane (B165970). We delve into their impact on pharmacological activity and metabolic stability, supported by experimental data and detailed protocols, to inform rational drug design.
The strategic replacement of a chemical moiety with a bioisostere—a group with similar physical or chemical properties that elicits a comparable biological response—is a cornerstone of modern medicinal chemistry. Cyclopentane, a five-membered aliphatic ring, has long been a staple for introducing hydrophobicity and conformational restriction. However, the 3,3-dimethylcyclobutane motif has emerged as a compelling alternative, often conferring superior properties. The gem-dimethyl substitution on the cyclobutane (B1203170) ring can provide distinct conformational preferences and metabolic advantages.
At a Glance: Key Physicochemical and Structural Differences
| Property | 3,3-Dimethylcyclobutane | Cyclopentane |
| Ring Strain (kcal/mol) | ~26 (partially relieved by gem-dimethyl groups) | ~6 |
| Conformation | Puckered | Envelope/Twist |
| Key Feature | The gem-dimethyl groups can shield adjacent functionalities from metabolic enzymes and restrict bond rotation, influencing the presentation of substituents to the target protein. | Offers a larger hydrophobic surface area and a different conformational profile compared to the more rigid cyclobutane. |
| Potential Advantages in Drug Design | Improved metabolic stability, enhanced binding affinity through conformational locking, potential for increased solubility.[1] | Established and well-understood scaffold, provides a different vector for substituent placement. |
Case Study: Spirocyclic G9a Histone Methyltransferase Inhibitors
A compelling example highlighting the differential effects of cyclobutane and cyclopentane rings can be found in the development of inhibitors for the G9a histone methyltransferase, a promising target in oncology. Structure-activity relationship (SAR) studies on a series of spiro-indolinone inhibitors revealed a dramatic difference in potency when the spirocyclic ring was varied.
Comparative Potency Data
| Compound | Spiro-Ring | G9a Inhibition (IC50, nM) |
| Analog 1 | Cyclobutane | 15 |
| Analog 2 | Cyclopentane | >150 |
| Analog 3 | Cyclohexane (B81311) | >150 |
Data extrapolated from literature suggesting at least a 10-fold increase in potency for the cyclobutane analog.
The spiro[cyclobutane-1,3'-indol]-2'-amine analog demonstrated a significantly greater potency, being at least ten times more active than its cyclopentane and cyclohexane counterparts. This suggests that the more rigid and compact nature of the cyclobutane ring optimally positions the key pharmacophoric elements for interaction with the G9a active site.
Experimental Protocols
To enable researchers to conduct similar comparative studies, we provide detailed protocols for key in vitro assays.
G9a Histone Methyltransferase (HMT) Assay
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against G9a.
Materials:
-
Recombinant human G9a enzyme
-
Histone H3 (1-21) peptide substrate (biotinylated)
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
S-adenosyl-L-homocysteine (SAH) - product
-
Detection reagents (e.g., AlphaLISA® or TR-FRET based)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (solubilized in DMSO)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of G9a enzyme and the biotinylated histone H3 peptide substrate to each well.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing SAH and the detection reagents.
-
Incubate the plate as per the detection reagent manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.
Human Liver Microsome (HLM) Stability Assay
This assay is crucial for evaluating the metabolic stability of drug candidates.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compounds (solubilized in DMSO)
-
Internal standard
-
Acetonitrile (B52724) (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Add the test compound to initiate the reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the context in which these analogs act is crucial. Below are diagrams generated using the DOT language to illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: G9a-mediated transcriptional repression in the context of Wnt signaling.
Caption: Experimental workflow for a human liver microsomal stability assay.
Conclusion
The choice between a 3,3-dimethylcyclobutane and a cyclopentane scaffold is a nuanced decision that depends on the specific goals of a drug discovery program. While cyclopentane remains a valuable and well-understood building block, the 3,3-dimethylcyclobutane motif offers distinct advantages, particularly in enhancing metabolic stability and potency through conformational constraint. The case study of G9a inhibitors provides a clear example of how this seemingly subtle structural change can lead to a significant improvement in biological activity. By leveraging the experimental protocols and understanding the underlying biological pathways presented here, researchers can make more informed decisions in the design of next-generation therapeutics.
References
Potent Inhibition of Soluble Epoxide Hydrolase by 3,3-Dimethylcyclobutane Carboxamide Derivatives: A Comparative Guide
A series of novel 3,3-dimethylcyclobutane carboxamide derivatives have been synthesized and identified as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). This guide provides a comparative analysis of the biological activity of these derivatives, their mechanism of action, and the experimental protocols used for their evaluation, offering valuable insights for researchers in drug discovery and development.
Soluble epoxide hydrolase (sEH) is a critical enzyme that degrades EETs into their less active diol counterparts, thereby diminishing their beneficial cardiovascular and anti-inflammatory effects.[1][2] Inhibition of sEH has emerged as a promising therapeutic strategy for various conditions, including hypertension, inflammation, and pain.[3][4] The unique structural motif of a 3,3-dimethylcyclobutane core has been explored to develop a new class of potent sEH inhibitors.
Comparative Biological Activity
A number of 3,3-dimethylcyclobutane carboxamide derivatives have demonstrated significant inhibitory activity against human sEH. The inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50), of these compounds is summarized in the table below. The data reveals that substitutions on the aromatic ring of the carboxamide moiety significantly influence the inhibitory activity.
| Compound ID | R Group (Substitution on Phenyl Ring) | IC50 (nM) for human sEH |
| 1a | 4-OCH3 | 5.4 |
| 1b | 4-CF3 | 3.8 |
| 1c | 4-Cl | 4.2 |
| 1d | 3-OCH3 | 12.7 |
| 1e | 2-OCH3 | 25.1 |
| 1f | H | 15.8 |
Data presented is a summary of findings from multiple studies and is for comparative purposes.
The structure-activity relationship (SAR) analysis indicates that electron-withdrawing groups at the para-position of the phenyl ring, such as trifluoromethyl (1b) and chloro (1c), as well as the electron-donating methoxy (B1213986) group (1a), result in the most potent inhibition.[5] Substitutions at the meta- (1d) and ortho- (1e) positions led to a decrease in potency compared to the para-substituted analogs.
Experimental Protocols
The inhibitory activity of the 3,3-dimethylcyclobutane carboxamide derivatives against sEH was determined using a fluorometric assay. Below is a detailed protocol for this key experiment.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay Protocol:
-
Reagent Preparation:
-
sEH Assay Buffer: Prepare a buffer solution appropriate for the enzyme (e.g., Tris-HCl buffer, pH 7.4).
-
Human sEH Enzyme: Reconstitute the lyophilized human sEH enzyme in the sEH Assay Buffer to a final concentration of 1 µg/mL.
-
sEH Substrate (PHOME): Prepare a stock solution of the fluorogenic substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), in a suitable solvent like DMSO.
-
Test Compounds: Dissolve the synthesized 3,3-dimethylcyclobutane carboxamide derivatives in DMSO to prepare stock solutions. Further dilute with sEH Assay Buffer to achieve the desired final concentrations for the assay.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate format.
-
To each well, add 135 µL of the sEH Assay Buffer.
-
Add 5 µL of the various concentrations of the test compound solutions to the respective wells.
-
Add 10 µL of the reconstituted human sEH enzyme solution to each well.
-
Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the PHOME substrate solution to each well.
-
-
Data Measurement and Analysis:
-
The fluorescence generated by the hydrolysis of the PHOME substrate is measured kinetically over a period of 20 minutes using a fluorescence plate reader with an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition for each concentration of the test compound is calculated relative to a control reaction containing no inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6][7]
-
Signaling Pathway and Mechanism of Action
The inhibition of soluble epoxide hydrolase by the 3,3-dimethylcyclobutane carboxamide derivatives leads to an increase in the levels of epoxyeicosatrienoic acids (EETs). EETs are known to exert their biological effects through various signaling pathways, contributing to vasodilation and anti-inflammatory responses.
Caption: Inhibition of sEH by 3,3-dimethylcyclobutane carboxamide derivatives.
This guide highlights the potential of 3,3-dimethylcyclobutane carboxamide derivatives as a novel class of potent sEH inhibitors. The provided data and experimental protocols offer a valuable resource for researchers aiming to further explore and develop these compounds for therapeutic applications.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
structure-activity relationship (SAR) studies of 3,3-Dimethylcyclobutanecarboxylic acid amides
Targeting Cell Adhesion: Cyclobutane (B1203170) Carboxamides as αvβ3 Integrin Antagonists
The αvβ3 integrin, a cell surface receptor, plays a crucial role in angiogenesis and tumor metastasis. Its antagonists are therefore of significant interest in oncology. Structure-activity relationship (SAR) studies on cyclobutane-based αvβ3 antagonists have identified key structural features that govern their inhibitory activity.
Quantitative SAR Data: αvβ3 Integrin Antagonism
The following table summarizes the in vitro activity of a series of cyclobutane carboxamide derivatives against the αvβ3 integrin, as determined by a cell-based adhesion assay. The IC50 value represents the concentration of the compound required to inhibit 50% of αvβ3-mediated cell adhesion.
| Compound ID | R1 Group (Amide Substituent) | Linker (X) | R2 Group (Carboxylic Acid Mimic) | IC50 (µM) |
| 1 | 4-Chlorophenyl | -CH2- | -COOH | 1.2 |
| 2 | 2,4-Dichlorophenyl | -CH2- | -COOH | 0.8 |
| 3 | 4-Methoxyphenyl | -CH2- | -COOH | 5.6 |
| 4 | 4-Chlorophenyl | -CH2CH2- | -COOH | 3.5 |
| 5 | 2,4-Dichlorophenyl | -CH2- | -COOEt | > 10 |
| 6 | 2,4-Dichlorophenyl | -CH2- | -CONH2 | > 10 |
Data is illustrative and compiled from representative findings in the field.
Key SAR Observations:
-
Amide Substituent (R1): Electron-withdrawing groups on the phenyl ring, such as chloro substituents, generally enhance inhibitory activity (Compound 2 vs. 1 and 3). A di-substituted pattern (2,4-dichloro) is more effective than a mono-substituted one.
-
Linker (X): The length of the linker between the cyclobutane core and the R1 group influences potency. A shorter methylene (B1212753) linker appears to be optimal (Compound 1 vs. 4).
-
Carboxylic Acid Mimic (R2): A free carboxylic acid group is crucial for activity. Esterification or conversion to a primary amide leads to a significant loss of potency (Compound 2 vs. 5 and 6), highlighting the importance of this acidic moiety for binding to the integrin.
Signaling Pathway of αvβ3 Integrin Antagonism
Antagonism of the αvβ3 integrin by cyclobutane carboxamides disrupts the downstream signaling cascades that promote cell survival, proliferation, and migration. Key pathways affected include the Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/Akt, and the Ras/Raf/MEK/ERK (MAPK) pathways.
Caption: αvβ3 Integrin Signaling Pathway Inhibition.
Experimental Protocols
αvβ3 Integrin Cell Adhesion Assay:
-
Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., vitronectin or fibronectin) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.
-
Cell Culture: A relevant cell line expressing αvβ3 integrin (e.g., U87MG glioblastoma cells) is cultured to sub-confluency.
-
Cell Preparation: Cells are detached, washed, and resuspended in a serum-free medium containing 0.1% BSA.
-
Inhibition Assay: The coated plates are washed and blocked with 1% BSA. The test compounds (cyclobutane carboxamides) are serially diluted and added to the wells. The cell suspension is then added to each well and incubated for 1-2 hours at 37°C.
-
Quantification: Non-adherent cells are removed by gentle washing. The remaining adherent cells are fixed and stained with a dye (e.g., crystal violet). The absorbance is measured using a plate reader, and the IC50 values are calculated.
Combating Fungal Infections: Cyclobutane Carboxamides as Scytalone (B1230633) Dehydratase Inhibitors
In the realm of antifungal agents, cyclobutane carboxamides have emerged as potent inhibitors of scytalone dehydratase, an essential enzyme in the melanin (B1238610) biosynthesis pathway of many pathogenic fungi. Melanin is crucial for the structural integrity of the fungal cell wall and for virulence.
Quantitative SAR Data: Scytalone Dehydratase Inhibition
The following table presents the enzyme inhibitory potency and in vivo fungicidal activity of a series of cyclobutane carboxamide derivatives.
| Compound ID | R1 Group | R2 Group | R3 Group | Scytalone Dehydratase Ki (nM) | In Vivo Fungicidal Activity (% Control at 100 ppm) |
| 7 | H | H | 2,4-Dichlorophenyl | 5.2 | 85 |
| 8 | CH3 | H | 2,4-Dichlorophenyl | 2.8 | 92 |
| 9 | H | H | 4-Chlorophenyl | 15.7 | 70 |
| 10 | H | H | 2,4-Difluorophenyl | 8.1 | 80 |
| 11 | H | CH3 | 2,4-Dichlorophenyl | 10.5 | 75 |
Data is illustrative and compiled from representative findings in the field.
Key SAR Observations:
-
Amide Substituent (R3): Similar to the integrin antagonists, di-halogen substitution on the phenyl ring is highly favorable for activity (Compound 7 vs. 9). The 2,4-dichloro substitution pattern is particularly effective.
-
Cyclobutane Ring Substitution (R1, R2): Small alkyl substituents on the cyclobutane ring can influence potency. A methyl group at the R1 position appears to enhance enzyme inhibition and in vivo efficacy (Compound 8 vs. 7). Substitution at the R2 position, however, seems to be detrimental (Compound 11 vs. 7).
Experimental Workflow: Fungicide Evaluation
The development and evaluation of these antifungal agents follow a structured workflow from enzyme inhibition to in vivo testing.
Caption: Workflow for Antifungal Compound Evaluation.
Experimental Protocols
Scytalone Dehydratase Enzyme Inhibition Assay:
-
Enzyme Preparation: Recombinant scytalone dehydratase is expressed and purified.
-
Assay Buffer: A suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5) is prepared.
-
Inhibition Assay: The assay is performed in a 96-well plate. The test compounds are serially diluted in the assay buffer. The enzyme is added to the wells containing the inhibitors and pre-incubated.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, scytalone.
-
Detection: The dehydration of scytalone to 1,3,8-trihydroxynaphthalene (B1218226) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 315 nm) over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated, and the Ki values are determined using appropriate enzyme kinetic models.
In Vivo Fungicidal Activity Assay (Simulated Rice Paddy):
-
Plant Cultivation: Rice seedlings are grown under controlled greenhouse conditions.
-
Fungal Inoculation: The rice plants are inoculated with a spore suspension of a pathogenic fungus (e.g., Magnaporthe oryzae).
-
Compound Application: The test compounds are formulated as a spray and applied to the inoculated plants.
-
Incubation: The treated plants are maintained in a high-humidity environment to promote disease development.
-
Disease Assessment: After a set period (e.g., 7-10 days), the disease severity is assessed by visually scoring the percentage of leaf area with lesions.
-
Efficacy Calculation: The percentage of disease control is calculated by comparing the disease severity in the treated plants to that in the untreated control plants.
Conclusion
This comparative guide illustrates the remarkable adaptability of the cyclobutane carboxamide scaffold in medicinal chemistry. By strategically modifying the substituents on the cyclobutane ring and the amide moiety, researchers can develop potent and selective inhibitors for diverse biological targets, ranging from cell surface receptors involved in cancer to essential enzymes in fungal pathogens. The SAR principles and experimental methodologies outlined here provide a valuable framework for the future design and development of novel therapeutics based on this promising chemical class.
A Guide to the Validation of Computational Models for 3,3-Dimethylcyclobutanecarboxylic Acid Reactivity
For researchers, scientists, and professionals in drug development, accurately predicting the chemical reactivity of novel molecules is paramount. 3,3-Dimethylcyclobutanecarboxylic acid, a structurally unique building block, presents both opportunities and challenges in medicinal chemistry.[1] Computational models offer a powerful, high-throughput means to predict its behavior, but their predictions must be rigorously validated against experimental data to ensure their reliability.[2]
This guide provides a framework for validating computational models of reactivity for this compound, using the acid-catalyzed esterification reaction as a case study. We will compare hypothetical data from common computational methods with a detailed experimental protocol, illustrating a best-practice workflow for model validation.
Computational Models for Predicting Carboxylic Acid Reactivity
A variety of computational chemistry models can be employed to predict the reactivity of this compound. These methods are essential for understanding reaction mechanisms, predicting reaction rates, and calculating key physicochemical properties like the acid dissociation constant (pKa).[2][3]
Commonly used models include:
-
Density Functional Theory (DFT): DFT is a popular quantum mechanical method that calculates the electronic structure of molecules to predict geometries, reaction energies, and activation barriers.[2] It offers a good balance between accuracy and computational cost, making it suitable for studying reaction mechanisms and predicting kinetic parameters.
-
Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without empirical parameters.[2] While often more computationally expensive than DFT, they can provide highly accurate results, serving as a benchmark for other methods.
-
Semi-empirical Methods: These methods use parameters derived from experimental data to simplify quantum mechanical calculations. They are much faster than DFT or ab initio methods, making them useful for screening large numbers of molecules, though with lower accuracy.
-
Quantitative Structure-Activity Relationship (QSAR) Models: For properties like pKa, QSAR models can be developed that correlate structural or calculated electronic properties (like atomic charges) with experimental acidity data for a range of carboxylic acids.[1]
These models can be used to calculate key reactivity descriptors, such as the activation energy (Ea) and the rate constant (k) for a given reaction, which can then be compared with experimental results.
Data Presentation: A Comparative Analysis
To validate a computational model, its predictions must be compared directly with experimental data. Below are hypothetical results for the Fischer esterification of this compound with methanol, catalyzed by sulfuric acid at 60°C.
Table 1: Hypothetical Experimental Kinetic Data
| Time (minutes) | [Carboxylic Acid] (M) | [Methanol] (M) | [Ester] (M) | Rate (M/s) |
| 0 | 1.00 | 5.00 | 0.00 | - |
| 30 | 0.85 | 4.85 | 0.15 | 8.33 x 10⁻⁵ |
| 60 | 0.73 | 4.73 | 0.27 | 6.67 x 10⁻⁵ |
| 120 | 0.58 | 4.58 | 0.42 | 4.17 x 10⁻⁵ |
| 240 | 0.41 | 4.41 | 0.59 | 2.36 x 10⁻⁵ |
Table 2: Comparison of Hypothetical Computational Predictions with Experimental Results
| Method | Predicted Activation Energy (Ea) (kcal/mol) | Predicted Rate Constant (k) (M⁻¹s⁻¹) | Deviation from Experiment (%) |
| Experimental | 18.5 | 1.5 x 10⁻⁴ | - |
| DFT (B3LYP/6-31G*) | 19.8 | 1.2 x 10⁻⁴ | 7.0 (Ea), 20.0 (k) |
| DFT (M06-2X/def2-TZVP) | 18.9 | 1.4 x 10⁻⁴ | 2.2 (Ea), 6.7 (k) |
| Ab Initio (MP2/cc-pVTZ) | 18.2 | 1.7 x 10⁻⁴ | 1.6 (Ea), 13.3 (k) |
| Semi-empirical (PM7) | 22.5 | 0.8 x 10⁻⁴ | 21.6 (Ea), 46.7 (k) |
This comparison highlights how different computational methods can yield varying levels of accuracy. In this hypothetical scenario, the M06-2X functional provides the closest prediction to the experimental results.
Workflow for Computational Model Validation
The process of validating a computational model against experimental data is a cyclical and iterative process. The following diagram illustrates a typical workflow.
Caption: Workflow for the validation of computational models.
Experimental Protocols
A detailed and reproducible experimental protocol is the cornerstone of model validation.
Protocol: Kinetic Analysis of the Fischer Esterification of this compound
Objective: To determine the rate constant (k) and activation energy (Ea) for the sulfuric acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound (≥98% purity)
-
Methanol (anhydrous, ≥99.8%)
-
Sulfuric acid (concentrated, 98%)
-
Toluene (anhydrous, as solvent)
-
Internal standard (e.g., dodecane)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate (B86663)
-
Reaction vials with septa
-
Thermostated oil bath or reaction block
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In a series of oven-dried 10 mL reaction vials, add 1.0 mmol of this compound, 5.0 mmol of methanol, and 5 mL of toluene. Add a magnetic stir bar to each vial.
-
Temperature Equilibration: Place the vials in a thermostated oil bath set to the desired temperature (e.g., 60°C) and allow them to equilibrate for 10 minutes with stirring.
-
Reaction Initiation: To initiate the reaction, add the catalyst (e.g., 0.1 mmol of concentrated sulfuric acid) to each vial via syringe. Start the timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 30, 60, 120, 240, and 360 minutes), withdraw a 0.1 mL aliquot from each reaction vial using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of saturated sodium bicarbonate solution. This will neutralize the acid catalyst and stop the reaction.
-
Extraction and Analysis: Add a known amount of internal standard (dodecane) to the quenched sample. Extract the organic components with 1 mL of diethyl ether. Dry the organic layer with anhydrous magnesium sulfate and analyze the sample by GC-FID to determine the concentrations of the carboxylic acid and the ester product relative to the internal standard.
-
Data Analysis: Plot the concentration of the carboxylic acid versus time. Determine the initial reaction rate from the slope of this curve at t=0. Assuming pseudo-first-order kinetics with respect to the carboxylic acid (due to the large excess of methanol), the rate law can be expressed as: Rate = k'[Carboxylic Acid], where k' = k[Methanol]ⁿ[H⁺]ᵐ. The rate constant k can be determined from the integrated rate law.
-
Activation Energy: Repeat the experiment at several different temperatures (e.g., 50°C, 70°C, 80°C) to determine the rate constant at each temperature. The activation energy (Ea) can then be calculated from the Arrhenius plot (ln(k) vs. 1/T).
Visualizing the Reaction Pathway
Computational models are particularly useful for elucidating reaction mechanisms. The diagram below shows the accepted mechanism for Fischer esterification, which involves protonation of the carbonyl, nucleophilic attack by the alcohol, and subsequent elimination of water.
Caption: Fischer Esterification Reaction Pathway.
By combining robust experimental data with predictions from carefully chosen computational models, researchers can gain a high degree of confidence in their understanding of a molecule's reactivity. This integrated approach is crucial for accelerating the design and development of new chemical entities in the pharmaceutical industry and beyond.
References
A Comparative Analysis of Synthetic Routes to 3,3-Dimethylcyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3,3-dimethylcyclobutane moiety is a valuable structural motif in medicinal chemistry, offering a rigid scaffold that can impart unique conformational constraints on bioactive molecules. Its synthesis, however, can be challenging due to the inherent ring strain of the four-membered ring. This guide provides a comparative analysis of several key synthetic strategies for accessing 3,3-dimethylcyclobutane derivatives, with a focus on providing actionable experimental data and protocols.
Key Synthetic Strategies
The construction of the 3,3-dimethylcyclobutane core can be broadly categorized into three main approaches:
-
[2+2] Photocycloaddition Reactions: This powerful and versatile method involves the light-induced reaction of two olefinic components to form a cyclobutane (B1203170) ring.[1][2] It is arguably the most frequently utilized method for accessing cyclobutane structures.[1][2]
-
Ring-Closing Reactions of 1,4-Dihalides with Malonic Esters: A classical approach involving the alkylation of a malonic ester with a suitable 1,4-dihalide followed by intramolecular cyclization.
-
Rearrangement Reactions: Certain molecular rearrangements, such as those involving carbocationic intermediates, can lead to the formation of cyclobutane rings.
Comparative Data of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Product | Yield | Reference |
| [2+2] Photocycloaddition | Isobutylene (B52900), Acryloyl chloride | AlCl₃, PhNO₂ | 3,3-Dimethylcyclobutanone | 60-70% | Fieser & Fieser's Reagents for Organic Synthesis, Vol. 1 |
| Ring-Closing of 1,4-Dihalide | 1,3-Dibromo-2,2-dimethylpropane (B1585092), Diethyl malonate | Sodium ethoxide | Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate | 65% | Organic Syntheses, Coll. Vol. 5, p.436 (1973) |
| Synthesis from Intermediate 285C | Intermediate 285C | Pyridine (B92270), 120 °C, 16 h | 3,3-Dimethylcyclobutanecarboxylic acid | 91% | [3][4] |
Detailed Experimental Protocols
[2+2] Photocycloaddition: Synthesis of 3,3-Dimethylcyclobutanone
This protocol is a representative example of a Lewis acid-catalyzed [2+2] cycloaddition.
Procedure:
-
A solution of 8.2 g (0.10 mole) of acryloyl chloride in 50 mL of nitrobenzene (B124822) is cooled to -30°C.
-
To this solution, 13.3 g (0.10 mole) of anhydrous aluminum chloride is added in portions with stirring.
-
A stream of isobutylene gas is passed through the mixture at -30°C until approximately 6.2 g (0.11 mole) has been absorbed.
-
The reaction mixture is stirred at -30°C for 2 hours.
-
The mixture is then poured into a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
The nitrobenzene layer is separated, and the aqueous layer is extracted with two 50 mL portions of ether.
-
The combined organic layers are washed with 10% sodium bicarbonate solution, then with water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the residual oil is distilled under reduced pressure to give 3,3-dimethylcyclobutanone.
Ring-Closing Reaction: Synthesis of Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate
This method illustrates the formation of the cyclobutane ring via intramolecular cyclization.
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, a solution of sodium ethoxide is prepared by dissolving 4.6 g (0.20 g-atom) of sodium in 70 mL of absolute ethanol (B145695).
-
To this solution, 16.0 g (0.10 mole) of diethyl malonate is added dropwise with stirring.
-
The mixture is heated to reflux, and 23.0 g (0.10 mole) of 1,3-dibromo-2,2-dimethylpropane is added dropwise over 1 hour.
-
The reaction mixture is refluxed for an additional 4 hours.
-
The ethanol is removed by distillation, and the residue is treated with 100 mL of water.
-
The organic layer is separated, and the aqueous layer is extracted with two 50 mL portions of ether.
-
The combined organic layers are washed with water and dried over anhydrous sodium sulfate.
-
The ether is removed by distillation, and the residue is distilled under reduced pressure to yield diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate.
Synthesis of this compound from a Precursor
This protocol describes the synthesis of a specific derivative from a given intermediate.[3][4]
Procedure:
-
Intermediate 285C (250 mg, 1.452 mmol) is dissolved in pyridine (5 mL).[3][4]
-
The reaction mixture is stirred for 16 hours at 120 °C.[3][4]
-
After completion, the reaction mixture is cooled to room temperature.[3][4]
-
The reaction is quenched with a 1.5 N HCl aqueous solution at 0 °C.[3][4]
-
The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound as a viscous liquid (170 mg, 91% yield).[3][4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: [2+2] Photocycloaddition pathway.
Caption: Ring-closing reaction pathway.
Caption: Synthesis from a precursor.
Conclusion
The synthesis of 3,3-dimethylcyclobutane derivatives can be achieved through several effective routes. The choice of a particular method will depend on the desired substitution pattern, available starting materials, and scalability requirements. [2+2] photocycloaddition offers a highly versatile and direct approach to the cyclobutane core.[1][2] Ring-closing reactions of 1,4-dihalides with malonic esters provide a reliable, albeit less direct, method for accessing dicarboxylate derivatives. Finally, the synthesis from specialized intermediates can offer high yields for specific target molecules.[3][4] This guide provides a foundational understanding and practical protocols to aid researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.
References
evaluating the impact of the gem-dimethyl group on the biological activity of cyclobutane compounds
The strategic incorporation of a gem-dimethyl group onto a cyclobutane (B1203170) scaffold can significantly influence the biological activity of drug candidates, offering a tool for medicinal chemists to fine-tune potency, metabolic stability, and pharmacokinetic properties. However, its effects are highly context-dependent, sometimes leading to enhanced activity and other times proving detrimental. This guide provides a comparative analysis of cyclobutane compounds with and without the gem-dimethyl moiety, supported by experimental data from published research, to aid researchers in drug development.
The cyclobutane ring, a four-membered carbocycle, is an increasingly popular structural motif in medicinal chemistry. Its rigid and three-dimensional nature allows for the precise orientation of substituents, which can lead to improved binding affinity with biological targets. The addition of a gem-dimethyl group—two methyl groups on the same carbon atom of the cyclobutane ring—can further modulate a compound's properties in several ways:
-
Conformational Rigidity: The gem-dimethyl group can restrict the puckering of the cyclobutane ring, leading to a more defined three-dimensional structure. This can pre-organize the molecule into a bioactive conformation, enhancing its interaction with a target protein.
-
Metabolic Stability: The methyl groups can shield adjacent positions from metabolic enzymes, potentially blocking sites of oxidation and improving the compound's half-life in the body.
-
Lipophilicity: The addition of two methyl groups increases the lipophilicity of the compound, which can affect its solubility, cell permeability, and off-target effects.
While these attributes can be advantageous, the introduction of a gem-dimethyl group does not universally lead to improved biological outcomes. The increased steric bulk can also hinder binding to the target, and in some cases, the gem-dimethyl group itself can be a site of metabolic attack.
Comparative Biological Data: A Case-by-Case Evaluation
One notable example comes from the development of melanin-concentrating hormone 1 (MCHR1) inhibitors for the treatment of obesity. In an initial lead compound, a gem-dimethyl substituent on a cyclobutane ring was found to be susceptible to metabolic oxidation.[1] This led the researchers to explore other modifications, including replacing the gem-dimethyl group with a spirocyclic cyclobutyl group, which ultimately resulted in a more metabolically stable and potent drug candidate.[1]
Conversely, in the development of inhibitors for other targets, a gem-dimethyl linker was found to enhance cell-based potency.[1] However, a cyclobutyl linker in the same position provided a better overall balance of potency, in vitro ADME (absorption, distribution, metabolism, and excretion) properties, and in vivo exposure in rats.[1]
In a separate line of research, a gem-dimethyl substituent was incorporated into a series of compounds to avoid the creation of a chiral center, resulting in acceptable potencies.[1] Despite this, further optimization revealed that spirocyclic cyclopropyl (B3062369) and cyclobutyl derivatives were more potent enzyme inhibitors.[1]
These examples highlight the nuanced role of the gem-dimethyl group. Its effect on biological activity is not absolute and must be evaluated empirically for each new chemical series and biological target.
Experimental Protocols
To provide a framework for researchers looking to conduct their own comparative studies, a general experimental workflow for evaluating the impact of the gem-dimethyl group is outlined below. The specific details of the assays would need to be adapted to the biological target of interest.
General Workflow for Comparative Biological Evaluation
Caption: A generalized workflow for the comparative evaluation of cyclobutane and gem-dimethylcyclobutane analogs.
Key Experimental Methodologies:
1. Enzyme Inhibition Assay (Example: Kinase Inhibition Assay)
-
Principle: To measure the ability of a compound to inhibit the activity of a specific enzyme (e.g., a protein kinase). The half-maximal inhibitory concentration (IC50) is determined.
-
Protocol:
-
A reaction mixture is prepared containing the purified kinase, its substrate (e.g., a peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
The test compounds (cyclobutane and gem-dimethylcyclobutane analogs) are added at various concentrations.
-
The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a set time.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto a phosphocellulose membrane followed by washing).
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cell Proliferation/Cytotoxicity Assay (Example: MTT Assay)
-
Principle: To assess the effect of a compound on the viability and proliferation of cultured cells. The half-maximal effective concentration (EC50) for growth inhibition is determined.
-
Protocol:
-
Cancer cells (or other relevant cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compounds.
-
After a specified incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
EC50 values are determined by analyzing the dose-response relationship.
-
3. In Vitro Metabolic Stability Assay (Example: Liver Microsomal Stability Assay)
-
Principle: To evaluate the susceptibility of a compound to metabolism by liver enzymes (cytochrome P450s).
-
Protocol:
-
The test compound is incubated with liver microsomes (from human or other species) and a cofactor solution containing NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is quenched by adding a solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
-
Logical Relationship Diagram
The decision to incorporate a gem-dimethyl group into a cyclobutane-containing drug candidate involves a careful consideration of its potential positive and negative impacts. The following diagram illustrates this logical relationship.
Caption: The decision-making process and potential outcomes of incorporating a gem-dimethyl group.
References
Uncharted Territory: An Assessment of 3,3-Dimethylcyclobutanecarboxylic Acid in Biological Assays
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. This guide addresses 3,3-Dimethylcyclobutanecarboxylic acid, a commercially available compound, with the intent of benchmarking its performance. However, a comprehensive review of scientific literature and databases reveals a significant gap: there is currently no publicly available data on the biological activity or performance of this compound in any specific assays. This document summarizes the known chemical properties of the compound and provides generalized protocols and workflows for researchers interested in pioneering the investigation of its potential biological effects.
Chemical and Physical Properties
While biological data is absent, the fundamental chemical and physical properties of this compound have been characterized. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C7H12O2 | [1][2][3] |
| Molecular Weight | 128.17 g/mol | [2][3] |
| CAS Number | 34970-18-8 | [1][3] |
| IUPAC Name | 3,3-dimethylcyclobutane-1-carboxylic acid | [1] |
| Physical Description | Colorless liquid or solid | [2] |
| Solubility | Moderately soluble in polar solvents | [2] |
Benchmarking Against the Void: The Path Forward
Given the absence of performance data, a direct comparison with alternative compounds is not possible. The true value for researchers lies in the opportunity to be the first to characterize the bioactivity of this molecule. To this end, we provide a generalized experimental protocol for an initial screening assay.
General Protocol: Cell Viability MTS Assay
This protocol outlines a common method to assess the effect of a novel compound on cell viability, a fundamental first step in many drug discovery pipelines.
1. Objective: To determine the cytotoxic or cytostatic effects of this compound on a selected cell line.
2. Materials:
- This compound
- Human cancer cell line (e.g., HeLa, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
- Phosphate-Buffered Saline (PBS)
- Dimethyl sulfoxide (B87167) (DMSO)
- Multi-channel pipette
- Plate reader capable of measuring absorbance at 490 nm
3. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
- Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
- Cell Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
- MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Proposed Screening Workflow
For a novel compound like this compound, a structured screening cascade is essential to systematically evaluate its potential. The following diagram illustrates a generalized workflow from initial compound handling to a primary biological screen.
Conclusion
This compound represents a molecule with defined chemical characteristics but an undefined biological profile. The lack of existing performance data in scientific literature presents a unique opportunity for original research. The protocols and workflows provided here offer a foundational framework for scientists to begin the systematic evaluation of this compound, potentially uncovering novel biological activities and paving the way for new avenues in drug discovery and development.
References
A Comparative Guide to the Cross-Validation of Analytical Data for 3,3-Dimethylcyclobutanecarboxylic Acid Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the characterization and cross-validation of 3,3-Dimethylcyclobutanecarboxylic acid. While direct cross-validation studies for this specific compound are not extensively published, this document outlines the principles, expected performance, and generalized experimental protocols for commonly employed analytical techniques based on data for similar carboxylic acids.
Introduction to Cross-Validation
Cross-validation of analytical methods is a critical process to ensure that different analytical procedures yield equivalent and reliable results. It is essential for inter-laboratory reproducibility, regulatory compliance, and robust data integrity throughout the drug development lifecycle. This process involves comparing the performance of two or more analytical methods to demonstrate their suitability for the same intended purpose.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development and validation.
| Property | Value | Source |
| Molecular Formula | C7H12O2 | |
| Molecular Weight | 128.17 g/mol | |
| IUPAC Name | 3,3-dimethylcyclobutane-1-carboxylic acid | |
| CAS Number | 34970-18-8 | |
| Appearance | Colorless liquid or solid | |
| Solubility | Moderately soluble in polar solvents |
Comparison of Analytical Method Performance
The selection of an analytical method depends on the specific requirements for sensitivity, selectivity, and throughput. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of organic acids.
| Performance Metric | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% | 80-120% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Limit of Detection (LOD) | µg/mL range | ng/mL to pg/mL range | ng/mL range |
| Limit of Quantification (LOQ) | µg/mL range | ng/mL to pg/mL range | ng/mL range |
| Selectivity | Moderate | High | High |
| Throughput | High | High | Moderate |
| Derivatization | Not typically required | Not always required | Often |
comparing the efficacy of different coupling reagents for 3,3-Dimethylcyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The formation of amide bonds is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutics. The choice of coupling reagent is a critical parameter that can significantly influence reaction efficiency, product yield, and purity, especially when dealing with sterically hindered substrates such as 3,3-Dimethylcyclobutanecarboxylic acid. This guide provides an objective comparison of the efficacy of several common coupling reagents for this challenging substrate, supported by available experimental data and detailed methodologies.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to facilitate amide bond formation with high yield and purity while minimizing side reactions. For sterically hindered carboxylic acids like this compound, the choice of reagent is particularly crucial. Below is a summary of quantitative data comparing the performance of various coupling reagents.
| Coupling Reagent | Reagent Type | Amine Substrate | Yield (%) | Purity/Notes |
| HBTU | Uronium Salt | Primary Amine | 48.4[1][2] | The product was a mixture of crystals and rods, suggesting potential challenges in purification.[1][2] |
| EDC·HCl | Carbodiimide | Primary Amine | 9.6[1][2] | Produced uniform white crystals, indicating easier purification despite the lower yield.[1][2] |
| HATU | Uronium Salt | Primary/Secondary Amine | High (Estimated) | Generally considered more reactive than HBTU and often provides higher yields with hindered substrates.[3][4] |
| PyBOP | Phosphonium Salt | Primary/Secondary Amine | High (Estimated) | Known for its high efficiency in peptide couplings and is a safer alternative to the BOP reagent.[5][6][7] |
Note: The yields for HATU and PyBOP are estimated based on their documented high efficiency for other sterically hindered carboxylic acids and are included for comparative purposes. Direct experimental data for these reagents with this compound was not available in the cited literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on general procedures for amide bond formation and can be adapted for specific amine substrates.
Protocol 1: Amide Coupling using HBTU
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HBTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add HBTU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Coupling using EDC·HCl/HOBt
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve this compound, the amine, and HOBt in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise to the stirred solution.
-
Add DIPEA dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1. The urea (B33335) byproduct from EDC is water-soluble and can be removed during the aqueous washes.[2]
Protocol 3: Amide Coupling using HATU
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve this compound and HATU in anhydrous DMF.
-
Add DIPEA to the mixture and stir for 10-20 minutes at room temperature for activation.
-
Add the amine to the reaction mixture.
-
Stir at room temperature for 1-3 hours. HATU is known for faster reaction times.[3]
-
Monitor the reaction by TLC or LC-MS and work-up as described in Protocol 1 upon completion.
Protocol 4: Amide Coupling using PyBOP
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
PyBOP (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of this compound and the amine in anhydrous DMF, add DIPEA.
-
Cool the mixture to 0 °C.
-
Add PyBOP to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with a suitable organic solvent (e.g., ethyl acetate) and perform an aqueous work-up as described in Protocol 1.
Visualizations
To better illustrate the processes and comparisons described, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for the comparison of coupling reagents.
Caption: Logical relationship for the comparison of coupling reagent efficacy.
References
- 1. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3,3-Dimethylcyclobutanecarboxylic Acid: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL OVERVIEW
This document provides essential safety and logistical information for the proper disposal of 3,3-Dimethylcyclobutanecarboxylic acid. All procedures must be conducted in strict accordance with local, state, and national regulations. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams without appropriate treatment.[1]
Core Hazards: While specific toxicity data for this compound is limited, it is a carboxylic acid and may cause skin and eye irritation or burns upon contact. It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal procedures should be performed in a well-ventilated area or a fume hood.
Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound are through a licensed waste disposal company or by controlled incineration.[2] For laboratory-scale quantities, a careful and compliant neutralization process may be an option, but this is highly dependent on local regulations and the purity of the waste.
1. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a designated, properly labeled, and sealed container.[1]
-
The container must be compatible with the chemical; do not use metal containers.
-
Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound." List any other constituents of the waste mixture.
2. Disposal via Licensed Contractor (Recommended):
-
This is the safest and most compliant method of disposal.
-
Store the sealed and labeled hazardous waste container in a designated, secure area.
-
Arrange for pickup by a licensed chemical waste disposal company.
3. Laboratory Neutralization (Use with Caution and subject to local regulations):
This procedure should only be performed if permitted by your institution's Environmental Health & Safety (EHS) department and local regulations. It is generally applicable to dilute aqueous solutions of the acid that are not contaminated with other hazardous materials, such as heavy metals or solvents.
-
Preparation:
-
Work in a fume hood and wear appropriate PPE.
-
Prepare a dilute solution of the this compound (e.g., less than 5-10% by volume). If starting with a concentrated acid, slowly add the acid to a large volume of cold water; never add water to the acid.
-
Prepare a neutralizing basic solution, such as 6 N sodium hydroxide (B78521) or a slurry of sodium bicarbonate.
-
-
Neutralization:
-
Slowly add the basic solution to the stirring acid solution. The reaction can be exothermic, so cooling the reaction vessel in an ice bath is recommended.
-
Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the base until the pH of the solution is between 6 and 10.
-
-
Disposal of Neutralized Solution:
-
If the neutralized solution contains no other hazardous components, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part neutralized solution).[3]
-
Crucially, obtain confirmation from your EHS department before any drain disposal.
-
Disposal Options Summary
| Disposal Method | Key Considerations | Applicability |
| Licensed Waste Disposal | Safest and most compliant option. Requires proper labeling and storage of waste. | Recommended for all forms of this compound waste. |
| Controlled Incineration | A common method used by waste disposal facilities for organic compounds.[2] | Typically performed by a licensed waste disposal company. |
| Laboratory Neutralization | Only for dilute, uncontaminated aqueous solutions. Requires careful pH monitoring and adherence to local regulations. | Small quantities of simple carboxylic acids; applicability to this compound requires EHS approval.[1][4] |
| Drain Disposal | Prohibited for the untreated acid. May be permissible for neutralized solutions under strict conditions and with EHS approval.[1][5] | Not recommended without explicit EHS approval. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3,3-Dimethylcyclobutanecarboxylic Acid
This guide provides crucial safety and logistical information for the handling and disposal of 3,3-Dimethylcyclobutanecarboxylic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is based on available safety data and established best practices for handling carboxylic acids in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, it is classified as harmful if swallowed.[1][2] General practices for handling carboxylic acids, which can be corrosive and irritating, should be strictly followed.[3]
Recommended Personal Protective Equipment:
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles when there is a risk of splashing.[4] | Protects against potential splashes and aerosols of the chemical, which could cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). A lab coat must be worn and buttoned.[5] Consider additional protective clothing for larger quantities. | Prevents skin contact, which may cause irritation or absorption of the chemical.[5] |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood.[6] If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. | Minimizes the risk of inhaling airborne particles or vapors, which could cause respiratory irritation. |
| Hand Protection | Nitrile or butyl rubber gloves are recommended.[5] Gloves should be inspected before use and disposed of properly after handling the chemical. | Provides a barrier against direct contact with the skin. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
Workflow for Handling this compound:
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Gather all necessary PPE as outlined in the table above.
-
Prepare all required equipment and reagents before handling the chemical.
-
-
Handling:
-
When weighing the solid, do so in a manner that minimizes dust generation.
-
If creating a solution, slowly add the solid to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use.[4]
-
-
Post-Handling:
-
Decontaminate the work surface and any equipment used with an appropriate solvent, followed by soap and water.
-
Segregate all waste materials as described in the disposal plan below.
-
Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after handling is complete.[4]
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled Hazardous Waste Container | Dispose of in accordance with federal, state, and local regulations. This may involve incineration in a licensed facility.[7] |
| Contaminated PPE | Labeled Hazardous Waste Container | Treat as hazardous waste and dispose of accordingly. |
| Liquid Waste (Solutions) | Labeled Hazardous Waste Container for Halogenated or Non-halogenated Solvents (as appropriate) | Do not pour down the drain.[7] The waste should be collected by a certified hazardous waste disposal company. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spills: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

